molecular formula C141H222N43O39PS3 B10787780 740 Y-P

740 Y-P

Cat. No.: B10787780
M. Wt: 3270.7 g/mol
InChI Key: XCGMILZGRGEWHL-QYGSNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

740 Y-P is a useful research compound. Its molecular formula is C141H222N43O39PS3 and its molecular weight is 3270.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMILZGRGEWHL-QYGSNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H222N43O39PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the 740 Y-P Mechanism of Action in the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 740 Y-P peptide is a potent, cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows. This compound serves as a critical tool for researchers studying the intricate roles of the PI3K/AKT pathway in cellular processes such as cell growth, proliferation, survival, and metabolism. Its ability to specifically activate this pathway provides a means to dissect its downstream effects and explore its therapeutic potential.

Introduction to the PI3K/AKT Pathway and the Role of this compound

The PI3K/AKT signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular signals, including growth factors and hormones, to regulate fundamental cellular activities.[1] The central enzyme in this pathway is PI3K, a heterodimer composed of a regulatory subunit (p85) and a catalytic subunit (p110).[2][3] In its quiescent state, the p85 subunit inhibits the kinase activity of the p110 subunit.[4]

Activation of the PI3K pathway is typically initiated by the binding of growth factors to their receptor tyrosine kinases (RTKs), leading to receptor autophosphorylation. This creates docking sites for the SH2 domains of the p85 regulatory subunit of PI3K.[3] This interaction recruits the PI3K enzyme to the plasma membrane and relieves the inhibitory constraint on the p110 catalytic subunit, leading to its activation.[4] Activated p110 then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5]

The this compound peptide is a synthetic phosphopeptide designed to mimic the action of phosphorylated tyrosine residues on activated RTKs or their adaptor proteins, such as Insulin Receptor Substrate-1 (IRS-1). By directly binding to the SH2 domains of the p85 subunit, this compound bypasses the need for upstream receptor activation and directly stimulates PI3K activity.[6] This makes it an invaluable tool for the specific and controlled activation of the PI3K/AKT pathway in experimental settings.

Physicochemical Properties and Structure of this compound

The this compound peptide is a well-characterized molecule with defined physical and chemical properties.

PropertyValueReference
Full Name PDGFR 740Y-P[7]
Synonyms 740YPDGFR[6][7]
Molecular Formula C141H222N43O39PS3
Molecular Weight 3270.72 g/mol
Amino Acid Sequence Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-pTyr-Met-Asp-Met-Ser
Modification Phosphorylation at Tyrosine-21 (pTyr)
Purity ≥85% (HPLC)
Solubility Soluble to 1 mg/ml in water.

Mechanism of Action: this compound as a PI3K Activator

The primary mechanism of action of this compound is its direct interaction with the regulatory subunit of PI3K, p85. This interaction mimics the physiological activation of PI3K by upstream signaling molecules.

Binding to the p85 SH2 Domains
Allosteric Activation of the p110 Catalytic Subunit

In the basal state, the p85 subunit holds the p110 catalytic subunit in an inhibited conformation.[4] The binding of this compound to the SH2 domains of p85 induces a conformational change in the p85 subunit.[12] This allosteric change is transmitted to the p110 subunit, relieving the inhibition and leading to the activation of its lipid kinase activity.[12]

Downstream Signaling Cascade

Once activated, the p110 catalytic subunit of PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane.[1] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT and its upstream activator, PDK1.[13] This co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and other kinases like mTORC2.[13] Activated AKT then phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[14]

PI3K_Activation_by_740YP cluster_key Key 740YP_ext This compound 740YP_int This compound 740YP_ext->740YP_int Cell Permeable PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates p85 p85 740YP_int->p85 Binds to SH2 domains PI3K PI3K (p85/p110) p110 p110 p85->p110 Relieves Inhibition p110->PIP2 Kinase Activity pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activates key_activator Activator key_kinase Kinase key_effector Effector

Fig 1. Mechanism of PI3K activation by this compound.

Quantitative Data on the Effects of this compound

The activation of the PI3K/AKT pathway by this compound leads to measurable downstream cellular effects. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on AKT Phosphorylation

Cell LineThis compound ConcentrationTreatment TimeFold Increase in p-AKT (Ser473)Reference
HeLaNot specifiedNot specifiedReversed inhibition of Akt phosphorylation[14]
SH-SY5Y21 µM60 minutes~1.8-fold[15]
Hippocampal NeuronsNot specified48 hours1.27-fold (p-GSK3β, a downstream target)[15]

Table 2: Effect of this compound on Cell Proliferation and Viability

Cell LineAssayThis compound ConcentrationEffectReference
T24 Bladder CancerCCK-8Not specifiedReversed ropivacaine-induced inhibition of viability[16]
5639 Bladder CancerCCK-8Not specifiedReversed ropivacaine-induced inhibition of viability[16]
HCT116 Colorectal CancerCCK-8Not specifiedReversed PlncRNA-1 inhibition-induced suppression of proliferation[17]
SW480 Colorectal CancerCCK-8Not specifiedReversed PlncRNA-1 inhibition-induced suppression of proliferation[17]
HeLaCCK-8 & EdUNot specifiedCounteracted GSK3B knockdown/inhibition-induced suppression of viability and proliferation[14]

Note: Specific IC50 values for this compound's effect on cell proliferation are not consistently reported as it is primarily used as a pathway activator in combination with other treatments.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Immunoprecipitation of p85 and Western Blotting for Associated Proteins

This protocol is designed to demonstrate the interaction of PI3K with other signaling molecules upon activation by this compound.

Materials:

  • Cells of interest

  • This compound peptide

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)[2]

  • Anti-p85 antibody

  • Protein A/G agarose beads

  • Wash Buffer (Lysis buffer without inhibitors)

  • SDS-PAGE sample buffer

  • Antibodies for western blotting (e.g., anti-p110, anti-phosphotyrosine)

Protocol:

  • Culture cells to the desired confluency and treat with the desired concentration of this compound for the appropriate time.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-p85 antibody overnight at 4°C.

  • Add Protein A/G agarose beads to capture the immunocomplexes.

  • Wash the beads several times with Wash Buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform western blotting with antibodies against proteins of interest to detect interaction partners.

IP_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Lysate Clarification B->C D Immunoprecipitation with anti-p85 C->D E Capture with Protein A/G Beads D->E F Washing E->F G Elution F->G H SDS-PAGE & Western Blot G->H

Fig 2. Immunoprecipitation experimental workflow.
In Vitro PI3K Kinase Assay with this compound

This assay directly measures the kinase activity of PI3K in the presence of this compound. This protocol is adapted from commercially available PI3K activity assay kits.

Materials:

  • Recombinant PI3K (p85/p110) enzyme

  • This compound peptide

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • ATP (containing γ-³²P-ATP for radioactive detection, or for use with ADP-Glo™ assay)

  • Kinase detection reagent (e.g., ADP-Glo™ from Promega)

Protocol:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PI3K enzyme, and varying concentrations of this compound.

  • Incubate for a short period to allow for the binding of this compound to the p85 subunit.

  • Initiate the kinase reaction by adding the PIP2 substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detect the product (PIP3) or the consumption of ATP (generation of ADP) using an appropriate method (e.g., autoradiography for radioactive assays or a luminescence-based assay like ADP-Glo™).

Western Blot Analysis of AKT Phosphorylation

This is a standard method to assess the activation of the PI3K/AKT pathway in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound peptide

  • Cell lysis buffer (as in 5.1)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with various concentrations of this compound for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the anti-phospho-AKT (Ser473) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total AKT antibody to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in AKT phosphorylation.[13]

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of the PI3K/AKT signaling pathway. Its mechanism of action, involving direct binding to the p85 regulatory subunit and subsequent allosteric activation of the p110 catalytic subunit, allows for the targeted investigation of this critical cellular pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of cell signaling, drug discovery, and the molecular basis of various diseases. Further research to determine the precise binding kinetics of this compound and to explore its effects in a wider range of cellular contexts will continue to enhance its utility as a research tool.

References

The Function of 740 Y-P in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the precise regulation of protein phosphorylation is paramount to controlling a myriad of cellular processes, from proliferation and survival to metabolism and migration. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that is frequently activated by receptor tyrosine kinases (RTKs). This guide delves into the function and utility of a key research tool, the synthetic phosphopeptide 740 Y-P, a potent and cell-permeable activator of PI3K. Understanding the mechanism of this compound provides valuable insights into the direct activation of PI3K and serves as a powerful tool for investigating the downstream consequences of this critical signaling pathway.

The Role of this compound in PI3K Activation

The this compound peptide is a synthetic phosphopeptide that mimics the phosphorylated tyrosine residue at position 740 of the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). This specific phosphotyrosine residue, within a YMDM motif, serves as a high-affinity binding site for the Src Homology 2 (SH2) domains of the p85 regulatory subunit of Class IA PI3K.

By binding to the SH2 domains of p85, this compound effectively mimics the recruitment of PI3K to an activated receptor. This binding event induces a conformational change in the p85-p110 heterodimer, which relieves the inhibitory constraints imposed by the p85 subunit on the p110 catalytic subunit. The result is the activation of the lipid kinase activity of p110, which then proceeds to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits downstream effectors, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation and the propagation of the signaling cascade.

It is important to note that while Insulin Receptor Substrate 1 (IRS-1) is a crucial scaffold protein in insulin and IGF-1 signaling that also activates PI3K by providing phosphotyrosine binding sites for p85, the function of this compound is distinct. This compound directly activates PI3K by mimicking a specific phosphorylation site on a growth factor receptor, bypassing the need for receptor activation and IRS-1 phosphorylation.

Quantitative Data: Binding Affinities

Phosphopeptide Ligandp85 SH2 DomainDissociation Constant (Kd)TechniqueReference
PDGFR-β pY751 peptideN-terminal SH2300 nMIsothermal Titration Calorimetry[1]
IRS-1 derived pYMXM peptidesN- and C-terminal SH20.3 - 3 nMSurface Plasmon Resonance[2]
Diphosphorylated PDGFR-β peptide (pY740/pY751)Full-length p85Not specified, but induces dimerizationSize-exclusion chromatography[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate PI3K/AKT signaling.

Cell Treatment with this compound for PI3K Pathway Activation

This protocol describes the general procedure for treating cultured cells with the cell-permeable this compound peptide to activate the PI3K/AKT pathway.

Materials:

  • Cultured cells of interest (e.g., NIH 3T3, HeLa, or specific research models)

  • Complete cell culture medium

  • This compound peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate solvent for reconstitution (e.g., DMSO, check manufacturer's recommendation)[4][5]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reconstitution of this compound: Reconstitute the lyophilized this compound peptide in sterile water or another recommended solvent to create a concentrated stock solution (e.g., 1 mg/mL). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the manufacturer.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal PI3K/AKT activity, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.

  • Preparation of Working Solution: Dilute the this compound stock solution in a serum-free or complete medium to the desired final concentration. A common working concentration is 20-50 µg/mL.[5][6]

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cell type and the downstream endpoint being measured.

  • Cell Lysis: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, immunoprecipitation, or kinase assays).

Immunoprecipitation of p85 and Western Blot Analysis of AKT Phosphorylation

This protocol details the steps to confirm the activation of the PI3K/AKT pathway by assessing the phosphorylation of AKT at Serine 473 following treatment with this compound.

Materials:

  • Cell lysates from control and this compound-treated cells

  • Anti-p85 PI3K antibody

  • Protein A/G agarose or magnetic beads

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Lyse the control and this compound-treated cells in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation of p85 (Optional, for confirming interaction): a. Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-p85 antibody for 2-4 hours at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C. c. Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer. d. Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

  • Western Blotting for AKT Phosphorylation: a. Normalize the protein concentration of the remaining cell lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of PI3K activation by this compound and the subsequent downstream signaling cascade.

Caption: Activation of the PI3K/AKT pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow to study the effects of this compound on a cellular process.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (optional) start->serum_starve treatment Treat with this compound (and controls) serum_starve->treatment incubation Incubate for desired time treatment->incubation lysis Cell Lysis incubation->lysis analysis Downstream Analysis lysis->analysis western Western Blot (p-AKT, etc.) analysis->western ip Immunoprecipitation (p85 interaction) analysis->ip kinase_assay PI3K Kinase Assay analysis->kinase_assay phenotypic_assay Phenotypic Assay (e.g., proliferation, migration) analysis->phenotypic_assay end End: Data Interpretation western->end ip->end kinase_assay->end phenotypic_assay->end

Caption: A generalized experimental workflow for investigating this compound.

Conclusion

The this compound phosphopeptide is an invaluable tool for the direct and specific activation of PI3-Kinase. By mimicking a key phosphotyrosine docking site on an activated growth factor receptor, it allows researchers to bypass upstream signaling events and directly probe the consequences of PI3K/AKT pathway activation. This technical guide provides a foundational understanding of its mechanism, quantitative binding context, and practical experimental protocols. The provided diagrams offer a visual representation of the signaling cascade and a roadmap for experimental design. For researchers in cell signaling, cancer biology, and drug development, a thorough understanding and application of tools like this compound are essential for dissecting the complexities of cellular regulation and identifying novel therapeutic targets.

References

The 740 Y-P Phosphopeptide: A Technical Guide to a Cell-Permeable PI3K Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 740 Y-P phosphopeptide, also known as PDGFR 740Y-P, is a valuable research tool for the targeted activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] This synthetic, cell-permeable phosphopeptide mimics the phosphorylated tyrosine motif of the Platelet-Derived Growth Factor Receptor (PDGFR), enabling the direct engagement and activation of the p85 regulatory subunit of Class IA PI3Ks.[2][4][5] Its ability to specifically activate this critical signaling node has made it instrumental in elucidating the downstream effects of PI3K signaling in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of the this compound phosphopeptide, complete with detailed protocols and data presentation.

Introduction and Discovery

The discovery of the this compound phosphopeptide stems from the broader investigation into the intricate signaling mechanisms of receptor tyrosine kinases (RTKs). It was established that upon ligand binding, RTKs such as the PDGFR undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domains. These phosphorylated tyrosines serve as docking sites for proteins containing Src Homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K. The binding of p85 to these phosphotyrosine motifs relieves its inhibitory constraint on the p110 catalytic subunit, leading to the activation of PI3K. The this compound phosphopeptide was designed as a synthetic mimic of the phosphorylated tyrosine 740 residue of PDGFR, a key binding site for the p85 subunit. By incorporating a cell-penetrating peptide sequence, this phosphopeptide can traverse the cell membrane and directly activate the PI3K pathway, bypassing the need for receptor stimulation.

Physicochemical Properties and Quantitative Data

The this compound phosphopeptide is a synthetic peptide with specific physicochemical characteristics that are crucial for its function.

PropertyValueReference
Full Sequence RQIKIWFQNRRMKWKKSDGGY(p) MDMS[4][6]
Molecular Weight 3270.70 g/mol [1]
Purity Typically ≥85% (HPLC)[5][6]
Solubility Soluble in water to 1 mg/ml[4][6]

Binding Affinity:

AnalyteLigandMethodDissociation Constant (Kd)
p85α N-terminal SH2 DomainPhosphopeptide (pYVNV)Fluorescence Polarization40 nM
p85α C-terminal SH2 DomainPhosphopeptide (pYVNV)Fluorescence Polarization1.2 µM

Note: The above data is illustrative of typical p85 SH2 domain binding affinities and is not specific to the this compound phosphopeptide.

Mechanism of Action and Signaling Pathway

The this compound phosphopeptide activates the PI3K pathway through a direct and specific mechanism.

PI3K_Activation_by_740YP cluster_membrane Cell Membrane cluster_pi3k PI3K Complex Membrane Membrane 740YP_ext This compound (extracellular) 740YP_int This compound (intracellular) 740YP_ext->740YP_int Cell Penetration p85 p85 (SH2 domains) 740YP_int->p85 Binding p110 p110 (catalytic) p85->p110 Activation PIP2 PIP2 p110->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream_Effectors Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream_Effectors Phosphorylation Cellular_Responses Cellular Responses (Growth, Survival, Proliferation) Downstream_Effectors->Cellular_Responses

Figure 1: PI3K signaling pathway activated by this compound.

Once inside the cell, the phosphopeptide binds to the SH2 domains of the p85 regulatory subunit of PI3K. This binding event induces a conformational change in p85, which alleviates its inhibitory effect on the associated p110 catalytic subunit. The now-active p110 subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains, most notably PDK1 and Akt (also known as Protein Kinase B), to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide array of downstream targets, leading to the regulation of diverse cellular processes.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of the this compound phosphopeptide is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Deprotection1->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for all amino acids Wash->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection1 Next cycle pY_Coupling Couple Fmoc-Tyr(PO(OBzl)OH)-OH Repeat->pY_Coupling At Tyr position Repeat->Deprotection2 Final cycle pY_Coupling->Wash Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O cocktail) Deprotection2->Cleavage Purification Purification (Reverse-Phase HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Figure 2: Workflow for solid-phase synthesis of this compound.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.

  • Phosphotyrosine Coupling: At the position of the tyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH for the coupling step. The benzyl protecting group on the phosphate is stable to piperidine but will be removed during the final cleavage.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro PI3K Activity Assay

This assay measures the ability of the this compound phosphopeptide to activate PI3K in vitro by quantifying the production of PIP3.

Materials:

  • Recombinant active PI3K (p110/p85)

  • This compound phosphopeptide

  • PIP2 substrate

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or cold ATP

  • Lipid extraction reagents (e.g., chloroform, methanol, HCl)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or ELISA-based detection system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant PI3K enzyme, kinase buffer, and the this compound phosphopeptide at the desired concentration. Include a control reaction without the phosphopeptide.

  • Substrate Addition: Add the PIP2 substrate to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive detection).

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).

  • Detection and Quantification:

    • Radioactive: Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-labeled PIP3 using a phosphorimager.

    • Non-Radioactive: Utilize an ELISA-based method where the produced PIP3 is captured by a specific antibody and detected with a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.

Cell-Based Assay for PI3K Pathway Activation

This protocol describes how to treat cells with the this compound phosphopeptide and subsequently analyze the phosphorylation of downstream targets, such as Akt, by Western blotting.

Cell_Assay_Workflow Cell_Culture Culture cells to desired confluency Serum_Starve Serum starve cells (optional) Cell_Culture->Serum_Starve Treatment Treat with this compound (e.g., 20-50 µg/mL) Serum_Starve->Treatment Incubation Incubate for desired time (e.g., 30 min - 24 h) Treatment->Incubation Lysis Lyse cells in RIPA buffer with phosphatase inhibitors Incubation->Lysis Quantification Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-Akt, total Akt, GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection

Figure 3: Workflow for cell-based PI3K activation assay.

Materials:

  • Cell line of interest (e.g., HeLa, NIH3T3)

  • Cell culture medium and supplements

  • This compound phosphopeptide

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-16 hours prior to treatment.

  • Treatment: Treat the cells with the desired concentration of this compound phosphopeptide (typically 20-50 µg/mL). Include a vehicle-treated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of the PI3K signaling pathway. Its cell-permeable nature allows for the direct interrogation of PI3K function in a wide range of cellular contexts. The experimental protocols provided in this guide offer a starting point for researchers to utilize this valuable reagent in their own investigations. Further characterization of its binding kinetics and downstream signaling effects through quantitative proteomics will continue to expand our understanding of the multifaceted roles of the PI3K pathway in health and disease.

References

The Pivotal Role of the PI3K/Akt Signaling Pathway in Neuronal Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal cell survival is a fundamental process essential for the development and maintenance of the nervous system. Dysregulation of neuronal survival pathways is a hallmark of numerous neurodegenerative diseases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade has emerged as a central mediator of neuronal survival, responding to a variety of extracellular signals, including those from growth factors. This technical guide provides an in-depth exploration of the core mechanisms of the PI3K/Akt pathway in promoting neuronal survival, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events. While the specific peptide "740 Y-P" was not identified in a broad literature search, this guide focuses on the well-established signaling pathways that such a molecule would likely modulate to effect neuronal survival, providing a valuable resource for researchers in the field.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and, most notably for the nervous system, cell survival.[1][2][3] This pathway is often activated by receptor tyrosine kinases (RTKs) in response to growth factors such as Fibroblast Growth Factors (FGFs) and Platelet-Derived Growth Factor (PDGF).[2][4]

Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most prominently the serine/threonine kinase Akt (also known as Protein Kinase B).[1][5] Once activated, Akt phosphorylates a multitude of downstream targets, thereby orchestrating a pro-survival cellular response.

Core Signaling Cascade

The activation of the PI3K/Akt pathway is a tightly regulated process initiated by extracellular cues.

  • Activation by Growth Factors: Growth factors, such as FGFs, bind to their corresponding receptor tyrosine kinases (FGFRs).[4][6][7][8] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[7][8]

  • PI3K Recruitment and Activation: The phosphorylated tyrosine residues on the activated receptor serve as docking sites for the p85 regulatory subunit of PI3K.[2] This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K.

  • PIP3 Generation and Akt Activation: Activated PI3K phosphorylates PIP2 to form PIP3.[1] PIP3 recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain. This co-localization facilitates the phosphorylation and full activation of Akt by other kinases, such as PDK1.

  • Downstream Effectors of Akt: Activated Akt phosphorylates a wide range of downstream proteins to promote cell survival. Key targets include:

    • Inhibition of Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9.[9]

    • Activation of Transcription Factors: Akt can influence the activity of transcription factors like CREB and NF-κB, leading to the expression of pro-survival genes.

    • Regulation of mTOR: Akt can activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[5][10]

Quantitative Data on PI3K/Akt-Mediated Neuronal Survival

The following tables summarize quantitative data from studies investigating the role of the PI3K/Akt pathway in neuronal survival.

Model System Treatment Endpoint Measured Result Reference
Primary Cortical NeuronsHNE-induced oxidative stressCell ViabilityALCAR+LA co-treatment significantly protected neurons from HNE-mediated toxicity.[9]
Primary Cortical NeuronsHNE-induced oxidative stressBAD phosphorylationALCAR+LA co-treatment led to an up-regulation of PI3K pathway-mediated enhanced BAD phosphorylation.[9]
Hippocampal NeuronsPI3K-activating peptideAkt phosphorylation (Ser-473)48h treatment with 50 µg/ml peptide increased Akt phosphorylation to 142 ± 18.2% of control.[11]
Hippocampal NeuronsAkt inhibitors (Akt 1/2 inhibitor, deguelin)Synapsin levels48h treatment resulted in a 50% reduction in synapsin levels.[11]
p73-/- Cortical NeuronsApoptotic stimuliNeuronal SurvivalOverexpression of ΔNp73 isoforms rescued cortical neurons from apoptosis induced by PI3-kinase pathway inhibition.[12]

Experimental Protocols

Primary Neuronal Culture

Objective: To establish a primary culture of cortical neurons for studying survival signaling pathways.

Materials:

  • E17-E18 rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates coated with poly-D-lysine and laminin

Protocol:

  • Dissect the cerebral cortices from E17-E18 embryos in ice-cold dissection medium.

  • Mince the tissue and incubate with a papain solution at 37°C for a predetermined time (e.g., 15-30 minutes) to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the cells at a desired density onto coated culture plates.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days.

Western Blotting for Phospho-Akt

Objective: To quantify the activation of Akt by measuring its phosphorylation at key residues (e.g., Ser473 and Thr308).

Materials:

  • Cultured neurons

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cultured neurons with the experimental compounds (e.g., growth factors, inhibitors, or peptides).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Neuronal Viability Assay (MTT Assay)

Objective: To assess the viability of neuronal cultures following experimental treatments.

Materials:

  • Cultured neurons in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Plate neurons in a 96-well plate and allow them to adhere and differentiate.

  • Treat the cells with the compounds of interest for the desired duration.

  • Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express the results as a percentage of the control (untreated) cells.

Visualizing the Signaling Pathways

PI3K/Akt Signaling Pathway in Neuronal Survival

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits to membrane Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CREB CREB Akt->CREB PDK1 PDK1 PDK1->Akt Phosphorylates and Activates Survival_Proteins Survival Proteins (e.g., Bcl-2) Bad->Survival_Proteins Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Survival_Proteins->Apoptosis Inhibits Gene_Expression Pro-survival Gene Expression CREB->Gene_Expression Gene_Expression->Survival_Proteins

Caption: PI3K/Akt signaling cascade promoting neuronal survival.

Experimental Workflow for Assessing Neuronal Survival

Experimental_Workflow Start Start: Primary Neuronal Culture Treatment Treatment with Test Compound (e.g., Neuroprotective Peptide) Start->Treatment Induce_Stress Induce Apoptotic Stress (e.g., Serum Deprivation, Oxidative Stress) Treatment->Induce_Stress Assess_Viability Assess Neuronal Viability (e.g., MTT Assay, Live/Dead Staining) Induce_Stress->Assess_Viability Analyze_Signaling Analyze Signaling Pathways (e.g., Western Blot for p-Akt) Induce_Stress->Analyze_Signaling Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Analyze_Signaling->Data_Analysis End End: Conclusion on Neuroprotective Effect Data_Analysis->End

Caption: Workflow for evaluating neuroprotective compounds.

Conclusion

The PI3K/Akt signaling pathway is a cornerstone of neuronal survival, integrating signals from the extracellular environment to regulate the cellular machinery of life and death. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies for neurodegenerative diseases. While the specific entity "this compound" remains elusive in the broader scientific literature, the principles, protocols, and pathways detailed in this guide provide a robust framework for investigating any molecule purported to influence neuronal survival. By targeting key nodes within the PI3K/Akt cascade, it may be possible to develop effective treatments to protect neurons from degeneration and preserve neurological function.

References

An In-depth Technical Guide to the Cell Permeability of 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a synthetic, cell-permeable phosphopeptide that has garnered significant interest within the research community for its potent and specific activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] By mimicking the phosphorylated tyrosine motif of platelet-derived growth factor receptor (PDGFR), this compound directly engages the regulatory subunit of PI3K, p85, leading to the activation of the catalytic subunit, p110.[1][2] This targeted activation of a critical cellular signaling cascade has made this compound an invaluable tool for investigating the multifaceted roles of PI3K in cellular processes such as cell growth, proliferation, survival, and metabolism.[3][4] This technical guide provides a comprehensive overview of the cell permeability of this compound, its mechanism of action, and the experimental protocols for its application.

Data Presentation

While direct quantitative data on the cell permeability of this compound, such as permeability coefficients (Papp) or intracellular concentration measurements, are not extensively available in the public domain, its biological activity in various cell-based assays strongly supports its cell-penetrating capabilities. The effective concentrations used in these studies provide an indirect measure of its ability to cross the cell membrane and engage its intracellular target.

ParameterCell LineConcentrationIncubation TimeObserved EffectReference
Mitogenic ResponseC2 Muscle Cells50 µg/mL48 hoursStimulation of mitogenesis[1]
Neuronal SurvivalRat Cerebellar Granule NeuronsDose-dependentNot specifiedPromotion of cell survival[3]
PI3K/Akt ActivationHuman Melanoma MNT-1 Cells20 µM24 hoursActivation of PI3K/Akt pathway[3]
PI3K/Akt ActivationNIH 3T3 Cells50 µg/mL2 hoursActivation of PI3K[1]
Apoptosis InhibitionColorectal Cancer Cells (HCT116 and SW480)Not specifiedNot specifiedReversal of PlncRNA-1 inhibition-induced apoptosis[4]

Table 1: Summary of this compound Biological Activity in Cell-Based Assays

PropertyValueReference
Binding Affinity (Kd)
p85 N-terminal SH2 domain to phosphopeptides0.3 to 3 nM[5]
p85β to pYSLM phosphopeptideLow nanomolar[6]

Mechanism of Action: PI3K/Akt Signaling Pathway Activation

This compound activates the PI3K/Akt signaling pathway through a direct interaction with the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[2][7] In its basal state, the p85 subunit holds the p110 catalytic subunit in an inhibited conformation. The binding of a phosphopeptide, such as this compound, to the SH2 domains of p85 induces a conformational change in the p85-p110 heterodimer.[7][8] This allosteric regulation relieves the inhibition of the p110 catalytic subunit, allowing it to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[9][10]

PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains to the plasma membrane. Key among these is the serine/threonine kinase Akt (also known as Protein Kinase B).[10] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[9] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[11]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 740_YP_ext This compound 740_YP_int This compound 740_YP_ext->740_YP_int Cell Permeation Membrane PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits p85 p85 (SH2) 740_YP_int->p85 Binds to SH2 domains p110 p110 p85->p110 Relieves inhibition p110->PIP2 Phosphorylates PI3K PI3K Complex PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cellular_Response Cell Survival, Growth, Proliferation Downstream->Cellular_Response

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Protocols

Cell Treatment with this compound and Lysate Preparation for Immunoblotting

This protocol is adapted from a study using NIH 3T3 cells and is a general guideline that can be optimized for other cell lines.[1]

Materials:

  • Cells of interest (e.g., NIH 3T3 cells)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mn2+ free

  • Fetal Calf Serum (FCS)

  • This compound peptide

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 10% Glycerol, 2% NP-40, 0.25% deoxycholate, 1 mM EDTA, 1 mM Sodium Orthovanadate, Protease Inhibitor Cocktail)

  • Streptavidin-agarose beads

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their appropriate complete medium.

  • Cell Harvest and Resuspension: Harvest approximately 2 x 10^6 cells. Wash the cells once with Ca2+ and Mn2+ free HBSS. Resuspend the cell pellet in HBSS containing 10% FCS.

  • This compound Treatment: Add this compound to the cell suspension to a final concentration of 50 µg/mL. For a control, add an equal volume of PBS.

  • Incubation: Incubate the cells in suspension at 37°C for 2 hours.

  • Washing: Centrifuge the cells to pellet them. Wash the cell pellet once with PBS to remove non-internalized peptide.

  • Trypsinization: Briefly treat the cells with trypsin to degrade any remaining extracellular, non-internalized peptide.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 1 hour with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Affinity Precipitation (Optional, for detecting interaction with biotinylated probes): Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 1 hour at 4°C to pull down biotinylated molecules.

  • Washing Beads: Wash the beads three times with Lysis Buffer.

  • Sample Preparation for SDS-PAGE: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.

  • Immunoblotting: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane for immunoblotting with appropriate antibodies (e.g., anti-p85).

Experimental_Workflow Start Start: Culture Cells Harvest Harvest & Wash Cells Start->Harvest Treat Treat with this compound (50 µg/mL, 2h, 37°C) Harvest->Treat Wash_Trypsin Wash & Trypsinize Treat->Wash_Trypsin Lyse Cell Lysis (1h, 4°C) Wash_Trypsin->Lyse Clarify Clarify Lysate (14,000 x g, 5 min) Lyse->Clarify Analyze Downstream Analysis (e.g., Immunoblotting) Clarify->Analyze

Caption: Experimental workflow for this compound treatment and cell lysis.

Conclusion

This compound is a well-established, cell-permeable activator of the PI3K/Akt signaling pathway. Its ability to penetrate the cell membrane and directly engage the p85 regulatory subunit of PI3K makes it a powerful tool for dissecting the complex roles of this pathway in health and disease. While quantitative data on its permeability characteristics remain to be fully elucidated, the wealth of functional data from cellular assays underscores its efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the diverse biological functions regulated by PI3K signaling. Future studies focusing on the quantitative assessment of this compound's cell entry and intracellular concentration will further enhance its utility as a precise chemical probe.

References

An In-depth Technical Guide to the Binding Affinity of the 740 Y-P Peptide to the p85 Subunit of PI3K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the phosphorylated tyrosine 740 peptide (740 Y-P) and the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). This interaction is a critical event in the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival. Understanding the quantitative and mechanistic details of this binding is crucial for the development of targeted therapeutics.

Quantitative Binding Data

The binding affinity of the this compound peptide to the SH2 domains of the p85 subunit has been determined using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

Peptidep85 Subunit DomainMethodDissociation Constant (Kd)Reference
PDGFR β-receptor pY740 peptideN-terminal SH2 domainIsothermal Titration Calorimetry (ITC)300 nM[1]
Phosphopeptides with YMXM motifN-terminal & C-terminal SH2 domainsSurface Plasmon Resonance (SPR)0.3 - 3 nM[2]

Note: The this compound peptide is derived from the platelet-derived growth factor receptor (PDGFR), which contains a YMXM motif recognized by the p85 SH2 domains.

Signaling Pathway

The binding of a phosphopeptide, such as the this compound peptide, to the p85 subunit of PI3K is an initial and critical step in the activation of the PI3K/Akt signaling cascade. Upon growth factor stimulation, receptor tyrosine kinases (RTKs) like PDGFR become autophosphorylated, creating docking sites for SH2 domain-containing proteins. The p85 subunit of PI3K binds to these phosphotyrosine residues, leading to a conformational change that activates the p110 catalytic subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., PDGFR) pY740 pY740 RTK->pY740 Autophosphorylation p85 p85 (SH2) pY740->p85 Binding p110 p110 p85->p110 Activation PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze p85 & pY740 in same buffer Concentration Determine accurate concentrations Dialysis->Concentration Degas Degas solutions Concentration->Degas Load_p85 Load p85 into sample cell Degas->Load_p85 Load_Peptide Load pY740 into injection syringe Degas->Load_Peptide Titrate Perform injections Load_p85->Titrate Load_Peptide->Titrate Integrate Integrate heat peaks Titrate->Integrate Correct Correct for heat of dilution Integrate->Correct Fit Fit data to binding model Correct->Fit Results Determine Kd, n, ΔH Fit->Results SPR_Workflow cluster_immob Ligand Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Activate Activate sensor chip (EDC/NHS) Immobilize Immobilize p85 (amine coupling) Activate->Immobilize Deactivate Deactivate surface (ethanolamine) Immobilize->Deactivate Prepare_Analyte Prepare pY740 dilutions Deactivate->Prepare_Analyte Association Inject pY740 (Association) Prepare_Analyte->Association Dissociation Flow running buffer (Dissociation) Association->Dissociation Regenerate Regenerate surface Dissociation->Regenerate Subtract_Ref Subtract reference flow cell signal Dissociation->Subtract_Ref Regenerate->Association Fit_Kinetics Fit sensorgrams to kinetic model Subtract_Ref->Fit_Kinetics Results Determine ka, kd, Kd Fit_Kinetics->Results

References

Unveiling the In Vitro Bioactivity of 740 Y-P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that has emerged as a potent activator of phosphoinositide 3-kinase (PI3K). Its ability to specifically target and activate the PI3K/Akt signaling pathway has made it a valuable tool for in vitro research in various fields, including cancer biology, neuroscience, and cell metabolism. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, quantitative data from various assays, and detailed experimental protocols.

Mechanism of Action: A Direct Activator of the PI3K/Akt Pathway

This compound functions as a direct activator of Class IA PI3Ks by mimicking the effect of phosphorylated receptor tyrosine kinases (RTKs). It is a phosphopeptide that binds with high affinity to the Src Homology 2 (SH2) domains of the p85 regulatory subunit of PI3K.[1][2][3] This binding event induces a conformational change in the p85 subunit, which in turn relieves its inhibitory constraint on the p110 catalytic subunit. The now-active p110 subunit can then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the regulation of diverse cellular processes such as cell survival, growth, proliferation, and metabolism.

Below is a diagram illustrating the signaling pathway activated by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K (p85/p110) PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Akt Akt PIP3->Akt Recruits & Activates YP740 This compound YP740->PI3K Binds to p85 SH2 domains pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response Regulates

Figure 1. this compound signaling pathway.

Quantitative Biological Activity

Assay Type Cell Line Parameter Value Reference
Cell ViabilitySGC-996 (Gastric Cancer)IC509.32 µM[4]
Cell ViabilityNOZ (Bile Duct Cancer)IC509.91 µM[4]
PI3K ActivationHuman Melanoma MNT-1Effective Concentration20 µM[5]
Neuronal SurvivalRat Cerebellar Granule NeuronsEffective ConcentrationNot specified[3]
Mitogenic ActivityC2 Muscle CellsEffective Concentration50 µg/mL (~15 µM)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro biological activity of this compound.

Western Blotting for Akt Phosphorylation

This protocol is designed to detect the activation of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt.

Western_Blot_Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Figure 2. Western blot experimental workflow.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO or water).

  • Cell Lysis: Wash cells with cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Data Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt and loading control signals.

In Vitro PI3K Kinase Activity Assay

This is a general protocol for measuring the kinase activity of PI3K in a cell-free system. This assay can be adapted to use this compound as an activator. Commercially available kits, such as those based on Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence (e.g., ADP-Glo™), are often used.

Kinase_Assay_Workflow A 1. Reagent Preparation B 2. Reaction Setup (PI3K enzyme, this compound, PIP2 substrate) A->B C 3. ATP Addition & Incubation B->C D 4. Detection Reagent Addition C->D E 5. Signal Measurement (Fluorescence or Luminescence) D->E F 6. Data Analysis E->F

Figure 3. In vitro kinase assay workflow.

Principle (Luminescence-based, e.g., ADP-Glo™): The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the PI3K activity.

Materials:

  • Recombinant PI3K enzyme (p110/p85)

  • This compound

  • PIP2 substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the kinase, substrate, ATP, and detection reagents.

  • Reaction Setup: In a multi-well plate, combine the recombinant PI3K enzyme, this compound at various concentrations, and the PIP2 substrate in the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the recommended temperature and for the appropriate time.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Plot the signal against the concentration of this compound to determine the EC50 for activation.

Cell Viability Assay

Cell viability assays are used to assess the effect of this compound on cell proliferation and cytotoxicity. The MTT and CellTiter-Glo® assays are two common methods.

Viability_Assay_Workflow A 1. Cell Seeding B 2. Cell Treatment with this compound A->B C 3. Incubation B->C D 4. Addition of Viability Reagent (MTT or CellTiter-Glo®) C->D E 5. Incubation & Signal Development D->E F 6. Signal Measurement (Absorbance or Luminescence) E->F G 7. Data Analysis F->G

Figure 4. Cell viability assay workflow.

Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Cell Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 or EC50.

Conclusion

This compound is a well-established and potent in vitro activator of the PI3K/Akt signaling pathway. Its direct interaction with the p85 regulatory subunit provides a specific mechanism for pathway activation, making it an invaluable reagent for studying the multifaceted roles of PI3K signaling in cellular function. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Further investigation into the precise binding kinetics of this compound with p85 would provide an even more complete understanding of its molecular interactions.

References

The Role of 740 Y-P in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of 740 Y-P, a cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K), in the context of cancer cell proliferation studies. By activating the crucial PI3K/AKT signaling pathway, this compound serves as a valuable tool to investigate the mechanisms driving cancer cell growth and survival. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Introduction to this compound

This compound is a synthetic phosphopeptide that mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This specific phosphopeptide sequence is designed to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby activating its catalytic p110 subunit.[1][2][3] The activation of PI3K initiates a signaling cascade, most notably the PI3K/AKT pathway, which is a central regulator of cell proliferation, growth, survival, and metabolism.[4] Dysregulation of this pathway is a common hallmark of many cancers, making this compound a critical reagent for studying the consequences of PI3K pathway activation in cancer biology.

Mechanism of Action: The PI3K/AKT Signaling Pathway

Upon entering the cell, this compound directly activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

Activated AKT then phosphorylates a multitude of downstream targets, leading to:

  • Promotion of Cell Cycle Progression: AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the stabilization and accumulation of Cyclin D1. Cyclin D1 is a key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle.

  • Inhibition of Apoptosis: AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.

  • Stimulation of Cell Growth: AKT can activate the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of protein synthesis and cell growth.

The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus antagonizing PI3K activity.

PI3K_AKT_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits and activates PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) 740_YP This compound 740_YP->PI3K Directly Activates (Binds p85 subunit) p_AKT p-AKT (Active) AKT->p_AKT GSK3b GSK3β p_AKT->GSK3b Phosphorylates (Inactivates) p_GSK3b p-GSK3β (Inactive) GSK3b->p_GSK3b CyclinD1_Deg Cyclin D1 Degradation GSK3b->CyclinD1_Deg Promotes p_GSK3b->CyclinD1_Deg Inhibits CyclinD1 Cyclin D1 CyclinD1_Deg->CyclinD1 Cell_Cycle_Progression G1/S Phase Progression CyclinD1->Cell_Cycle_Progression Promotes

Figure 1: this compound activates the PI3K/AKT signaling pathway.

Quantitative Data on the Effects of this compound on Cancer Cell Proliferation

The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines. It is important to note that this compound is often used to counteract the effects of pathway inhibitors, thus demonstrating the pathway's role in a particular cellular process.

Cell LineAssayTreatment ConditionEffect of this compoundReference
HeLa (Cervical Cancer)CCK-8 (Cell Viability)Co-treatment with GSK3B siRNAReversed the decrease in cell viability caused by GSK3B knockdown.
HeLa (Cervical Cancer)EdU (Proliferation)Co-treatment with GSK3B siRNAReversed the decrease in cell proliferation caused by GSK3B knockdown.
HCT116 (Colorectal Cancer)CCK-8 (Cell Proliferation)Co-treatment with PlncRNA-1 inhibitorReversed the suppression of cell proliferation caused by PlncRNA-1 inhibition.
SW480 (Colorectal Cancer)CCK-8 (Cell Proliferation)Co-treatment with PlncRNA-1 inhibitorReversed the suppression of cell proliferation caused by PlncRNA-1 inhibition.
Cell LineAssayTreatment ConditionEffect of this compound on Protein PhosphorylationReference
HeLa (Cervical Cancer)Western BlotCo-treatment with GSK3B siRNARestored the levels of phosphorylated AKT (p-AKT).
HeLa (Cervical Cancer)Western BlotCo-treatment with CP21R7 (GSK3B inhibitor)Restored the levels of phosphorylated AKT (p-AKT).

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on cancer cell proliferation are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

1. Cell Seeding:

  • Culture cancer cells (e.g., HeLa, HCT116) in appropriate growth medium.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).
  • For combination studies, add the inhibitor or siRNA according to the specific experimental design, followed by the addition of this compound.
  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

4. Solubilization of Formazan:

  • After incubation, carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
  • Calculate the percentage of cell viability or proliferation relative to the control (untreated or vehicle-treated) cells.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cancer cells in a\n96-well plate"]; incubate_24h [label="Incubate for 24h"]; treat_cells [label="Treat cells with this compound\n(and/or inhibitors)"]; incubate_treatment [label="Incubate for desired\ntime (24-72h)"]; add_mtt [label="Add MTT solution to each well"]; incubate_mtt [label="Incubate for 4h"]; solubilize [label="Solubilize formazan crystals"]; read_absorbance [label="Measure absorbance at 570 nm"]; analyze_data [label="Analyze data and calculate\ncell proliferation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_cells; treat_cells -> incubate_treatment; incubate_treatment -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Figure 2: Workflow for a typical MTT cell proliferation assay.
Western Blot for Protein Expression and Phosphorylation

This protocol provides a general framework for analyzing protein levels.

1. Cell Lysis:

  • Seed cells in 6-well plates and treat with this compound as described above.
  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate in a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Sample Preparation and SDS-PAGE:

  • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5 minutes.
  • Load the samples onto an SDS-polyacrylamide gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Cyclin D1, GAPDH) overnight at 4°C with gentle agitation. Use antibody dilutions as recommended by the manufacturer.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing cell cycle distribution.

1. Cell Preparation and Fixation:

  • Culture and treat cells with this compound in 6-well plates as previously described.
  • Harvest the cells by trypsinization and collect them by centrifugation.
  • Wash the cells once with PBS.
  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
  • Incubate at -20°C for at least 2 hours (or overnight).

2. Staining:

  • Centrifuge the fixed cells and discard the ethanol.
  • Wash the cells twice with PBS.
  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
  • Incubate in the dark at room temperature for 30 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Acquire data for at least 10,000 events per sample.
  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is an indispensable tool for researchers studying the role of the PI3K/AKT pathway in cancer cell proliferation. Its ability to specifically activate this pathway allows for the detailed investigation of downstream signaling events and their impact on cell cycle progression and survival. The protocols and data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at understanding and ultimately targeting the PI3K/AKT pathway in cancer.

References

Methodological & Application

Application Notes and Protocols for 740 Y-P in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K).[1][2][3] It functions by mimicking the phosphorylated tyrosine residue of platelet-derived growth factor receptor (PDGFR), which allows it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, subsequently activating the catalytic p110 subunit.[3] This activation of the PI3K/AKT signaling pathway is pivotal in regulating a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[4][5] Consequently, this compound serves as a valuable tool in cell biology research, particularly in studies related to cancer, neurodegenerative diseases, and metabolic disorders.[2]

Mechanism of Action

The this compound peptide initiates a signaling cascade by directly engaging the PI3K enzyme. This interaction triggers the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[4][5] PIP3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and its upstream activator PDK1.[5] This co-localization facilitates the phosphorylation and subsequent full activation of AKT by PDK1 and mTORC2.[4][5] Activated AKT proceeds to phosphorylate a wide array of downstream substrates, thereby modulating their activity and influencing critical cellular functions.

Applications in Cell Culture

The this compound protocol is utilized in a variety of in vitro experimental setups to investigate the roles of the PI3K/AKT pathway. Key applications include:

  • Cancer Research: Studying the effects of PI3K pathway activation on cancer cell proliferation, apoptosis, and drug resistance.[2][6]

  • Neuroscience: Investigating the role of PI3K signaling in neuronal survival and differentiation.[1]

  • Metabolic Studies: Examining the influence of PI3K activation on glucose metabolism and insulin signaling.

  • Stem Cell Biology: Modulating stem cell fate, including proliferation and differentiation.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound in different cell lines.

Cell LineConcentration of this compoundIncubation TimeObserved EffectReference
NIH 3T3 cells50 µg/ml2 hoursStimulation of mitogenic response.[1]
Human Melanoma MNT-1 cells20 µM24 hoursSignificant reduction in the number of M6PR-positive vacuoles induced by sucrose.[6][8]
Cerebellar Granule CellsNot specifiedNot specifiedReduced cell death rate in serum deprivation conditions.[6][8]
U251 cells (Glioblastoma)10 µMNot specifiedIncreased expression of p-AKT, promotion of cell proliferation, and assessment of chemosensitivity.[9]
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)20 µM12 hours (hypoxia induction)Markedly reduced hypoxia-induced ROS production and cell apoptosis.[7]
Colorectal Cancer (CRC) cells (HCT116 and SW480)Not specifiedNot specifiedReversed the suppressive effect of PlncRNA-1 inhibition on cell proliferation and apoptosis.[10]

Experimental Protocols

General Protocol for this compound Treatment in Adherent Cell Culture

This protocol provides a general guideline for using this compound to activate the PI3K/AKT pathway in adherent cell lines. Optimization of concentrations and incubation times is recommended for specific cell types and experimental goals.

Materials:

  • This compound peptide

  • Sterile, nuclease-free water or appropriate solvent (e.g., DMSO) for stock solution preparation[1]

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Adherent cells of interest

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound by dissolving it in sterile water or another suitable solvent to a concentration of 1 mg/ml. For immediate use, further dilutions can be made in ddH2O.[1] If using DMSO, be aware that moisture can reduce solubility.[1]

    • On the day of the experiment, dilute the stock solution to the desired final concentration in complete cell culture medium. Common working concentrations range from 10 µM to 50 µg/ml.[1][6][9]

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., PBS or DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO2.[1][8]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Western Blotting: To assess the phosphorylation status of AKT and other downstream targets.

    • Cell Proliferation Assays (e.g., MTT, CCK-8): To measure the effect on cell growth.[10]

    • Apoptosis Assays (e.g., Annexin V staining): To evaluate the impact on cell survival.

Protocol for Assessing PI3K Activation in Suspension Cells (Adapted from NIH 3T3 cell protocol)

Materials:

  • This compound peptide

  • PBS or HBSS (Ca2+ and Mn2+ free) with 10% FCS

  • Suspension cells of interest (e.g., NIH 3T3)

  • Trypsin-EDTA

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Resuspend approximately 2x10^6 cells in HBSS with 10% FCS.[1]

  • Treatment: Add this compound to a final concentration of 50 µg/ml and incubate in suspension at 37°C for 2 hours.[1] Use an equal volume of PBS as a control.[1]

  • Washing: Centrifuge the cells, wash with PBS, and treat with trypsin to degrade any non-internalized peptide.[1]

  • Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 1 hour.[1]

  • Clarification: Centrifuge the lysate to pellet cell debris.[1]

  • Immunoprecipitation (for p85 binding): Incubate the supernatant with streptavidin-agarose beads for 1 hour to pull down biotinylated this compound and its binding partners.[1]

  • Analysis: Wash the beads and analyze the bound proteins by SDS-PAGE and Western blotting using an antibody against the p85 subunit of PI3K.[1]

Visualizations

Signaling Pathway of this compound Action

PI3K_Pathway cluster_membrane Plasma Membrane extracellular Extracellular Space membrane intracellular Intracellular Space YP This compound PI3K PI3K (p85/p110) YP->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Phosphorylates Response Cellular Responses (Growth, Survival, etc.) Downstream->Response Regulates

Caption: this compound activates the PI3K/AKT signaling cascade.

Experimental Workflow for this compound Treatmentdot

Experimental_Workflow start Start seed_cells 1. Seed Cells start->seed_cells prepare_yp 2. Prepare this compound Working Solution seed_cells->prepare_yp treat_cells 3. Treat Cells with this compound prepare_yp->treat_cells incubate 4. Incubate treat_cells->incubate harvest 5. Harvest Cells incubate->harvest analysis 6. Downstream Analysis harvest->analysis end End analysis->end

References

Application Notes and Protocols: 740 Y-P for PI3K Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the cell-permeable phosphopeptide, 740 Y-P, for the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. These application notes include a summary of effective concentrations, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction

This compound is a potent, cell-permeable phosphopeptide designed to activate PI3K signaling.[1][2][3][4][5] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the action of upstream receptor tyrosine kinases.[4][5][6] This activation of the PI3K/AKT pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] These notes provide essential information for the effective use of this compound in your research.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for PI3K activation can vary depending on the cell type and the specific experimental context. The following table summarizes the concentrations reported in the literature for various cell-based assays.

Cell Line/TissueConcentrationAssay TypeNotesReference
Human Melanoma MNT-1 Cells20 μMReduction of M6PR-positive vacuoles24-hour treatment[1][2][3]
Human Bone Marrow Mesenchymal Stem Cells20 μMReduction of hypoxia-induced apoptosis and ROS productionPre-treatment for 30 minutes prior to hypoxia induction[7]
U251 Cells (Human Glioblastoma)10 μMPI3K/AKT pathway activation, cell proliferation and apoptosis assessment---[4]
NIH 3T3 Cells (Mouse Embryonic Fibroblast)50 μg/mlMitogenic response2-hour incubation[8]
C2 Muscle Cells50 μg/mLStimulation of mitogenesis48-hour treatment[6]
PC12 Cells (Rat Pheochromocytoma)30 μMAutophagy assessment (LC3-II/LC3-I levels)24-hour treatment[6]
Cerebellar Granule CellsNot specifiedReduction of cell death---[1][2][3]
Engineered Heart TissueNot specifiedImprovement of electrical excitability parameters---[9]

Signaling Pathway

The following diagram illustrates the mechanism of PI3K activation by this compound.

PI3K_Activation_by_740_YP cluster_membrane Plasma Membrane cluster_cytosol Cytosol 740_YP This compound p85 p85 (Regulatory Subunit) 740_YP->p85 Binds to SH2 domains p110 p110 (Catalytic Subunit) p85->p110 Activates PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Signaling (Cell Survival, Growth, Proliferation) pAKT->Downstream

PI3K signaling pathway activation by this compound.

Experimental Protocols

This section provides a detailed protocol for a common application of this compound: assessing PI3K pathway activation through Western blotting for phosphorylated AKT (p-AKT).

Protocol: Western Blot for Phospho-AKT (Ser473) Following this compound Treatment

1. Materials and Reagents:

  • This compound (prepare stock solution in sterile water or DMSO).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody.

    • Rabbit or mouse anti-total AKT antibody.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

2. Experimental Workflow:

The following diagram outlines the key steps in the Western blot protocol.

Western_Blot_Workflow Start Start: Seed Cells Cell_Culture 1. Culture cells to desired confluency (e.g., 70-80%) Start->Cell_Culture Serum_Starve 2. Serum starve cells (optional, to reduce basal signaling) Cell_Culture->Serum_Starve Treat 3. Treat cells with this compound (e.g., 20 μM) for the desired time Serum_Starve->Treat Lyse 4. Wash with PBS and lyse cells Treat->Lyse Quantify 5. Quantify protein concentration (BCA assay) Lyse->Quantify SDS_PAGE 6. Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 7. Transfer proteins to a membrane SDS_PAGE->Transfer Block 8. Block the membrane Transfer->Block Primary_Ab 9. Incubate with primary antibodies (p-AKT, Total AKT, Loading Control) Block->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 11. Detect with chemiluminescent substrate and image Secondary_Ab->Detect Analyze 12. Analyze band intensities Detect->Analyze

Experimental workflow for Western blot analysis.

3. Step-by-Step Procedure:

  • Cell Seeding and Culture: Seed the cells of interest in appropriate culture plates or flasks and grow them to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of PI3K signaling, you may serum-starve the cells for 4-24 hours in a low-serum or serum-free medium before treatment.

  • This compound Treatment:

    • Prepare a working solution of this compound in a serum-free or complete medium at the desired final concentration (e.g., 10-50 μM).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for the desired time (e.g., 15 minutes to 24 hours). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the results, strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software and express the level of p-AKT relative to total AKT and the loading control.

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility. To achieve a higher concentration, warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[1][2] Stock solutions can be stored at -20°C for several months.[1][2]

  • Cell Permeability: this compound is designed to be cell-permeable, but the efficiency of uptake can vary between cell types. Optimization of incubation time and concentration may be necessary.

  • Specificity: While this compound is a potent PI3K activator, it is good practice to include appropriate controls, such as a PI3K inhibitor (e.g., LY294002 or wortmannin), to confirm that the observed effects are indeed PI3K-dependent.

  • Downstream Readouts: In addition to p-AKT, other downstream effectors of the PI3K pathway, such as p-mTOR, p-p70S6K, and p-GSK3β, can also be assessed to confirm pathway activation.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the PI3K signaling pathway in their specific experimental systems.

References

Application Notes and Protocols for 740 Y-P, a Cell-Permeable PI3K Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution, storage, and experimental use of 740 Y-P, a cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K).

Introduction

This compound is a synthetic, cell-permeable phosphopeptide that acts as a potent activator of PI3K by binding with high affinity to the SH2 domains of the p85 regulatory subunit.[1][2][3] This activation of the PI3K/Akt signaling pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Consequently, this compound is a valuable tool for investigating the roles of the PI3K pathway in various biological systems and for potential therapeutic development.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its biological activity.

PropertyDataReference
Molecular Weight 3270.72 g/mol [1]
Formula C₁₄₁H₂₂₂N₄₃O₃₉PS₃[1]
Sequence RQIKIWFQNRRMKWKKSDGGY(p)MDMS[1]
Purity ≥85%[1]
Storage (Powder) Store at -20°C for up to 3 years. Keep away from moisture.[2][7][8]
Storage (In Solvent) Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[2][7]

Dissolution of this compound

The solubility of this compound can vary depending on the solvent. It is recommended to prepare fresh solutions for immediate use. For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath may be necessary.[9]

SolventSolubilityRecommendationsReference
Water Up to 1 mg/mLFor higher concentrations (e.g., 5.5 mg/mL), pH adjustment with HCl may be required.[2][1][10]
DMSO (Dimethyl sulfoxide) Up to 100 mg/mL (30.57 mM)Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7][2][7]
In vivo Formulation (example) ≥ 2.5 mg/mL (0.76 mM)A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used. Solvents should be added sequentially.[11][11]

Signaling Pathway

This compound activates the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] PIP3 then recruits Akt to the plasma membrane, where it is activated through phosphorylation.[4][6] Activated Akt proceeds to phosphorylate a variety of downstream targets, influencing numerous cellular functions.

PI3K_Pathway extracellular Growth Factors / Cytokines rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk Binds p85 p85 (Regulatory Subunit) rtk->p85 Recruits & Activates p110 p110 (Catalytic Subunit) p85->p110 Activates pip2 PIP2 p110->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates cellular_response Cell Survival, Growth, Proliferation downstream->cellular_response Regulates yp740 This compound yp740->p85 Binds & Activates

PI3K/Akt Signaling Pathway Activation by this compound.

Experimental Protocols

The following are generalized protocols based on published uses of this compound. Specific cell types and experimental conditions may require optimization.

In Vitro Cell Treatment

This protocol outlines a general procedure for treating adherent cells with this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile water or DMSO)

  • Complete cell culture medium

  • Adherent cells in culture

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent. For example, a 1 mg/mL stock in sterile water.

  • Working Solution Preparation: Dilute the stock solution to the final desired concentration in complete cell culture medium. Common working concentrations range from 20 µM to 50 µg/mL.[2][9]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours), depending on the specific assay.[2]

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses such as Western blotting to assess protein phosphorylation (e.g., Akt), cell proliferation assays, or survival assays.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat Cells with This compound plate_cells->treat_cells prepare_stock Prepare this compound Stock Solution prepare_working Prepare Working Solution in Media prepare_stock->prepare_working prepare_working->treat_cells incubate Incubate for Specified Duration treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Western Blot, Proliferation Assay) harvest->analysis

General workflow for in vitro cell treatment with this compound.
Assessment of PI3K Pathway Activation by Western Blot

This protocol describes how to confirm the activation of the PI3K pathway by measuring the phosphorylation of Akt.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

In Vivo Studies

For in vivo experiments, this compound has been used in animal models, such as in a rat model of Alzheimer's disease, where it was shown to increase the phosphorylation of Akt and PI3K in hippocampal tissues.[7][11] The formulation for in vivo use requires careful preparation to ensure solubility and bioavailability.[11]

Conclusion

This compound is a well-established and effective cell-permeable activator of the PI3K signaling pathway. Its utility in both in vitro and in vivo studies makes it an indispensable tool for researchers investigating the multifaceted roles of PI3K in cellular function and disease. Adherence to the proper dissolution and storage protocols is essential for obtaining reliable and reproducible experimental results.

References

Application Notes and Protocols: Utilizing 740 Y-P in Combination with Other Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making it a key target for therapeutic intervention. 740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of PI3K by binding to the p85 subunit of the enzyme.[2][3][4] This activation mimics the effect of growth factor signaling, making this compound a valuable tool for studying the downstream effects of PI3K activation in various cellular contexts.

In contrast, the targeted inhibition of other key signaling pathways, such as the MAPK/ERK and mTOR pathways, is a cornerstone of modern cancer therapy.[5][6][7] However, the intricate crosstalk and feedback loops between these pathways often lead to compensatory activation of alternative survival signals, limiting the efficacy of single-agent therapies.[8][9] The strategic combination of a PI3K activator like this compound with inhibitors of other signaling pathways can be a powerful experimental approach to dissect these complex signaling networks, understand mechanisms of drug resistance, and identify potential synergistic therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in combination with inhibitors of the MAPK and mTOR pathways.

Signaling Pathway Overview

The PI3K, MAPK, and mTOR pathways are interconnected signaling cascades that are frequently co-activated in cancer. Understanding their points of convergence and divergence is crucial for designing effective combination studies.

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates PIP3 PIP3 PI3K->PIP3 Generates Y_P_740 This compound Y_P_740->PI3K Activates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Wortmannin Wortmannin (PI3K Inhibitor) Wortmannin->PI3K U0126 U0126 (MEK Inhibitor) U0126->MEK Rapamycin Rapamycin (mTORC1 Inhibitor) Rapamycin->mTORC1

Caption: Interconnected PI3K/AKT/mTOR and MAPK signaling pathways.

Data Presentation: Quantitative Analysis of Combined Treatments

The following tables summarize hypothetical yet expected quantitative data from experiments combining this compound with various signaling inhibitors. These tables are designed for easy comparison of the effects of single and combined treatments on key cellular readouts.

Table 1: Effect of this compound and MEK Inhibitor (U0126) on Cell Proliferation and Apoptosis

Treatment GroupConcentrationCell Proliferation (% of Control)Apoptosis (% of Total Cells)p-ERK Levels (Fold Change)p-AKT Levels (Fold Change)
Vehicle Control-100 ± 5.25 ± 1.11.01.0
This compound20 µM135 ± 7.83 ± 0.81.14.5 ± 0.5
U012610 µM45 ± 4.115 ± 2.30.1 ± 0.051.8 ± 0.3
This compound + U012620 µM + 10 µM85 ± 6.510 ± 1.90.1 ± 0.064.2 ± 0.6

Table 2: Effect of this compound and mTOR Inhibitor (Rapamycin) on Protein Synthesis and Cell Size

Treatment GroupConcentrationProtein Synthesis (Relative Light Units)Average Cell Size (µm)p-S6K Levels (Fold Change)p-AKT Levels (Fold Change)
Vehicle Control-1.0 ± 0.0815.2 ± 0.71.01.0
This compound20 µM1.6 ± 0.1218.5 ± 0.93.8 ± 0.44.3 ± 0.4
Rapamycin100 nM0.4 ± 0.0512.1 ± 0.60.2 ± 0.042.1 ± 0.3
This compound + Rapamycin20 µM + 100 nM0.9 ± 0.0714.8 ± 0.80.3 ± 0.054.1 ± 0.5

Table 3: Effect of this compound and PI3K Inhibitor (Wortmannin) on AKT Phosphorylation

Treatment GroupConcentrationp-AKT (Ser473) Levels (Fold Change)
Vehicle Control-1.0
This compound20 µM4.7 ± 0.5
Wortmannin100 nM0.2 ± 0.03
This compound + Wortmannin20 µM + 100 nM1.5 ± 0.2

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound and Inhibitors

This protocol provides a general framework for treating adherent cell lines with this compound in combination with a signaling inhibitor.

Protocol_1 cluster_workflow Experimental Workflow Start Seed Cells Incubate1 Incubate for 24h (adherence) Start->Incubate1 Serum_Starve Serum Starve (optional) (6-24h) Incubate1->Serum_Starve Pre_treat Pre-treat with Inhibitor (1-2h) Serum_Starve->Pre_treat Treat_740YP Add this compound (co-treatment) Pre_treat->Treat_740YP Incubate2 Incubate for desired time (e.g., 24-72h) Treat_740YP->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest

Caption: General workflow for co-treatment experiments.

Materials:

  • Adherent cell line of interest (e.g., MCF-7, U87-MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (powder)

  • Signaling inhibitor (e.g., U0126, Rapamycin, Wortmannin)

  • Vehicle for this compound and inhibitors (e.g., sterile water or DMSO)

  • 6-well or 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation (Optional): To reduce basal signaling activity, replace the complete medium with serum-free medium and incubate for 6-24 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of the chosen inhibitor in the appropriate vehicle. Dilute the inhibitor to the desired final concentration in serum-free or complete medium. Add the inhibitor-containing medium to the cells and incubate for 1-2 hours.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water.[4] Dilute this compound to the desired final concentration in the same medium used for the inhibitor. Add the this compound-containing medium to the wells already containing the inhibitor. For the "this compound only" condition, add it to cells pre-treated with vehicle.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).

  • Downstream Analysis: Harvest the cells for subsequent analysis as described in the following protocols.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K and MAPK pathways following treatment.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell proliferation.

Materials:

  • Treated cells in a 96-well plate from Protocol 1

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • MTT Addition: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell proliferation.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from each well.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

Concluding Remarks

The combination of the PI3K activator this compound with inhibitors of other signaling pathways provides a versatile platform for investigating complex cellular signaling networks. The protocols and data presented here offer a foundational framework for researchers to design and execute experiments aimed at understanding the intricate interplay between these critical pathways. The insights gained from such studies will be invaluable for the development of more effective and targeted therapeutic strategies.

References

Application Notes and Protocols for 740 Y-P in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a potent and cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K). It functions by mimicking the phosphorylated tyrosine residue of platelet-derived growth factor receptor (PDGFR), enabling it to bind to the SH2 domains of the p85 regulatory subunit of PI3K. This binding relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[3][4] Activation of the PI3K/Akt pathway is generally considered neuroprotective, making this compound a valuable research tool for investigating the therapeutic potential of targeting this pathway in models of neurodegeneration.

Mechanism of Action

In the context of neurodegenerative diseases, the activation of the PI3K/Akt pathway by this compound initiates a signaling cascade that promotes neuronal survival and resilience against various stressors. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is subsequently phosphorylated and activated.

Activated Akt, in turn, phosphorylates a multitude of downstream targets to exert its neuroprotective effects. These include:

  • Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby preventing the initiation of the apoptotic cascade.

  • Promotion of Cell Survival: Akt can phosphorylate and inactivate Forkhead box O (FoxO) transcription factors, which are responsible for transcribing pro-apoptotic genes.

  • Reduction of Oxidative Stress: The PI3K/Akt pathway can enhance the expression of antioxidant enzymes, helping to mitigate the damaging effects of reactive oxygen species (ROS), a common feature in neurodegenerative disorders.

  • Modulation of Glycogen Synthase Kinase 3β (GSK-3β): Akt phosphorylates and inhibits GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[3]

PI3K_Akt_Signaling_Pathway 740_YP This compound PI3K PI3K (p85/p110) 740_YP->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets Akt->Downstream_Targets phosphorylates Neuronal_Survival Neuronal Survival Downstream_Targets->Neuronal_Survival Anti_Apoptosis Anti-Apoptosis Downstream_Targets->Anti_Apoptosis Reduced_Oxidative_Stress Reduced Oxidative Stress Downstream_Targets->Reduced_Oxidative_Stress

Data Presentation

In Vivo Studies
Model SystemThis compound Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
Alzheimer's Disease Rat Model (Aβ(25-32) treated)10 mg/kg; intraperitoneal injection6 weeks- Decreased levels of Reactive Oxygen Species (ROS) in hippocampal tissues.- Increased phosphorylation of PI3K and Akt in hippocampal tissues.[1]
In Vitro Studies
Cell LineNeurotoxic Agent (if applicable)This compound ConcentrationTreatment DurationKey Quantitative OutcomesReference
Cerebellar Granule CellsSerum deprivationNot specifiedNot specified- Reduced cell death rate.[2]
Human Melanoma MNT-1 CellsSucrose20 µM24 hours- Significantly reduced the number of M6PR-positive vacuoles.[2]
NIH 3T3 CellsN/A50 µg/ml2 hours- Demonstrated interaction with the p85 subunit of PI3K.[1]
SH-SY5Y Human Neuroblastoma Cells6-hydroxydopamine (6-OHDA)Not specified in direct studiesNot specified in direct studies- Expected to increase cell viability and reduce apoptosis (based on PI3K/Akt pathway activation).N/A

Experimental Protocols

Experimental_Workflow cluster_model Disease Model Preparation cluster_treatment This compound Treatment cluster_analysis Analysis Cell_Culture In Vitro: Culture SH-SY5Y cells Induce_Toxicity Induce neurotoxicity (e.g., 6-OHDA) Cell_Culture->Induce_Toxicity Animal_Model In Vivo: Acclimatize APP/PS1 mice Add_740YP Administer this compound Animal_Model->Add_740YP Induce_Toxicity->Add_740YP Incubate Incubate / Treat for specified duration Add_740YP->Incubate Cell_Viability Assess cell viability (MTT assay) Incubate->Cell_Viability Western_Blot Western Blot for p-Akt, p-Tau, etc. Incubate->Western_Blot Behavioral_Tests Behavioral tests (e.g., Morris Water Maze) Incubate->Behavioral_Tests Histology Immunohistochemistry for Aβ plaques Incubate->Histology

In Vitro Protocol: Neuroprotection in a 6-OHDA-induced SH-SY5Y Model of Parkinson's Disease

This protocol provides a framework for assessing the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., a range of 10-50 µM). Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate for 2 hours.

  • 6-OHDA-induced Toxicity: Prepare a fresh solution of 6-OHDA in serum-free DMEM. A final concentration of 50-100 µM is commonly used to induce significant cell death.[5] Add the 6-OHDA solution to the wells containing the this compound pre-treated cells. Include appropriate controls: untreated cells, cells treated with 6-OHDA alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound.

In Vivo Protocol: Assessment of this compound in an Aβ-induced Alzheimer's Disease Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • This compound

  • Aggregated Aβ(25-35) peptide

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Aβ Injection (Day 0):

    • Anesthetize the rats and mount them on a stereotaxic apparatus.

    • Inject aggregated Aβ(25-35) (e.g., 10 µg in 2 µL of sterile saline) bilaterally into the hippocampus. Control animals should receive a sham injection of sterile saline.

  • This compound Treatment (Starting Day 1):

    • Prepare a solution of this compound in sterile saline.

    • Administer this compound via intraperitoneal injection at a dose of 10 mg/kg daily for 6 weeks.[1] The control group should receive daily injections of sterile saline.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Conduct behavioral tests during the final week of treatment to assess learning and memory.

  • Tissue Collection and Analysis (End of Week 6):

    • Anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde.

    • Process the brains for immunohistochemistry to analyze markers of neurodegeneration, oxidative stress (e.g., ROS levels), and PI3K/Akt pathway activation (e.g., p-Akt levels).

Conclusion

This compound serves as a valuable pharmacological tool to investigate the neuroprotective role of the PI3K/Akt signaling pathway in the context of neurodegenerative diseases. The provided application notes and protocols offer a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of activating this critical cell survival pathway. Further studies are warranted to explore the full range of effects of this compound on the complex pathologies of Alzheimer's and Parkinson's diseases, including its impact on protein aggregation, neuroinflammation, and cognitive function.

References

Application Notes and Protocols for 740 Y-P in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a potent, cell-permeable phosphopeptide that acts as a specific activator of Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] In the intricate signaling network that governs cell fate, the PI3K/Akt pathway is a critical pro-survival cascade, and its activation can effectively inhibit apoptosis. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of the PI3K/Akt pathway in apoptosis. The following sections detail the mechanism of action, experimental protocols for key apoptosis assays, and representative data on the effects of this compound on apoptotic markers.

Mechanism of Action

This compound mimics the phosphorylated tyrosine residue of a platelet-derived growth factor receptor (PDGFR) peptide, which enables it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[2][5] This binding event relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets that collectively promote cell survival and inhibit apoptosis. Key anti-apoptotic mechanisms initiated by Akt activation include:

  • Inhibition of pro-apoptotic Bcl-2 family members: Akt phosphorylates and inactivates Bad, a pro-apoptotic protein, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.

  • Inhibition of Forkhead transcription factors (FoxO): Phosphorylation of FoxO transcription factors by Akt leads to their sequestration in the cytoplasm, preventing the transcription of pro-apoptotic genes such as Bim and Fas ligand.

  • Inhibition of Caspase Activation: The PI3K/Akt pathway can suppress the activation of caspases, the key executioners of apoptosis, through various indirect mechanisms.

Data Presentation

The following tables summarize representative quantitative data on the anti-apoptotic effects of this compound. This data is illustrative and may vary depending on the cell type, apoptosis-inducing agent, and experimental conditions.

Table 1: Dose-Dependent Inhibition of Apoptosis by this compound

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)Fold Change in Caspase-3/7 Activity
0 (Apoptosis Inducer Only)45.2%5.8
532.5%4.1
1021.8%2.9
2012.3%1.5
508.5%1.1

Table 2: Time-Course of Apoptosis Inhibition by this compound (20 µM)

Time after Apoptosis Induction (hours)Percentage of Apoptotic Cells (Annexin V Positive)
05.1%
628.9%
1242.3%
2415.7% (with this compound) vs 55.8% (without this compound)
4818.2% (with this compound) vs 68.4% (without this compound)

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentPercentage of Cells with Low ΔΨm
Control (No treatment)8.2%
Apoptosis Inducer Only52.6%
Apoptosis Inducer + 20 µM this compound15.4%

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-apoptotic effects of this compound are provided below.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound (solubilized in a suitable solvent, e.g., DMSO or water)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for optimal growth and treatment.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time (e.g., 1-2 hours).

    • Induce apoptosis by adding the chosen apoptosis-inducing agent at a pre-determined concentration and for a specific duration. Include a vehicle control for both this compound and the apoptosis inducer.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

  • Treatment: Treat cells with this compound and the apoptosis-inducing agent as described in Protocol 1.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: The luminescence intensity is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity relative to the untreated control.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the integrity of the mitochondrial membrane, which is often compromised during the early stages of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent

  • JC-1 dye or other potentiometric fluorescent dyes (e.g., TMRE, TMRM)

  • PBS or appropriate buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells as described in Protocol 1.

  • Staining with JC-1:

    • Prepare a working solution of JC-1 dye in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with PBS or the provided assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer, detecting both green and red fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

  • Quantification: Quantify the percentage of cells exhibiting low ΔΨm (green fluorescence).

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound PI3K PI3K (p85/p110) 740_YP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Bad Bad pAkt->Bad Phosphorylates FoxO FoxO pAkt->FoxO Phosphorylates pBad p-Bad (Inactive) Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibits Caspase_9 Caspase-9 Bcl2_BclxL->Caspase_9 Inhibits pFoxO p-FoxO (Inactive) Apoptosis Apoptosis FoxO->Apoptosis Promotes Transcription of Pro-Apoptotic Genes Caspase_9->Apoptosis Initiates Caspase Cascade

Caption: PI3K/Akt signaling pathway activated by this compound leading to inhibition of apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays Start Cell Culture Treatment Treatment with this compound and/or Apoptosis Inducer Start->Treatment Harvest Cell Harvesting Treatment->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV Caspase Caspase-3/7 Activity Harvest->Caspase MMP Mitochondrial Membrane Potential (ΔΨm) Assay Harvest->MMP Analysis Data Acquisition and Analysis (Flow Cytometry, Luminometry, Microscopy) AnnexinV->Analysis Caspase->Analysis MMP->Analysis End Results Interpretation Analysis->End

Caption: General experimental workflow for assessing the anti-apoptotic effects of this compound.

References

Application Notes and Protocols for 740 Y-P Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of Phosphoinositide 3-kinase (PI3K). By mimicking the phosphorylated tyrosine residue of the Platelet-Derived Growth Factor Receptor (PDGFR), it binds to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a critical mediator of cell survival, growth, and proliferation in numerous cell types, including neurons. In primary neuron cultures, activation of the PI3K/Akt cascade by this compound has been shown to promote neuronal survival and protect against various neurotoxic insults, making it a valuable tool for neuroprotection studies and drug discovery in the context of neurodegenerative diseases.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron cultures.

Data Presentation

The neuroprotective effect of this compound on primary neuron cultures is dose-dependent. The following table summarizes representative quantitative data on the survival of primary cortical neurons under excitotoxic stress conditions when treated with varying concentrations of this compound.

This compound Concentration (µg/mL)Neuronal Survival (%) (Mean ± SEM, n=3)
0 (Vehicle Control)52.3 ± 2.5
165.8 ± 3.1
1078.4 ± 2.9
2589.1 ± 1.8
5092.5 ± 2.2

Note: This table presents representative data synthesized from typical results observed in neuroprotection assays. Actual results may vary depending on the specific neuronal type, culture conditions, and the nature of the neurotoxic insult.

Signaling Pathway

The primary mechanism of action of this compound in promoting neuronal survival is through the activation of the PI3K/Akt signaling pathway. The following diagram illustrates the key steps in this cascade following this compound treatment.

PI3K_Akt_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm 740_YP_ext This compound 740_YP_int This compound 740_YP_ext->740_YP_int Cell Permeable PI3K PI3K (p85/p110) 740_YP_int->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits pmTOR p-mTOR (Active) mTOR->pmTOR Apoptosis Apoptosis pmTOR->Apoptosis Inhibits pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Releases Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase9->Apoptosis Induces

PI3K/Akt Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of primary neuron cultures with this compound.

Protocol 1: Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Papain and DNase I

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Sterile dissection tools

  • Sterile conical tubes and pipettes

Procedure:

  • Coat culture surfaces with Poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water before use.

  • Euthanize pregnant rodent and dissect out the embryonic horns into ice-cold Hibernate-E medium.

  • Isolate embryonic brains and dissect the cortices.

  • Mince the cortical tissue and transfer to a sterile conical tube.

  • Digest the tissue with papain (20 units/mL) and DNase I (100 µg/mL) in a 37°C water bath for 20-30 minutes with gentle agitation every 5 minutes.

  • Stop the digestion by adding an equal volume of Hibernate-E medium with 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed Neurobasal medium with B-27 and GlutaMAX.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the coated culture plates.

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, perform a half-media change with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment and Neuronal Viability (MTT Assay)

This protocol outlines the procedure for treating primary neurons with this compound and assessing cell viability using the MTT assay.

Materials:

  • Primary neuron cultures (DIV 7-10)

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Prepare serial dilutions of this compound in Neurobasal medium to achieve final concentrations ranging from 1-50 µg/mL.

  • Pre-treat the primary neuron cultures with the different concentrations of this compound for 1-2 hours. Include a vehicle-only control.

  • Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 100 µM glutamate for 24 hours). Include a control group with no neurotoxic agent.

  • After the incubation period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Protocol 3: Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of Akt activation via Western blotting for its phosphorylated form at Serine 473.

Materials:

  • Primary neuron cultures treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated neuron cultures with ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the antibody for total Akt to normalize the phospho-Akt signal.

Protocol 4: Immunocytochemistry for Neuronal Survival

This protocol describes the use of immunofluorescence to visualize neuronal survival (MAP2) and apoptosis (TUNEL).

Materials:

  • Primary neuron cultures on coverslips, treated with this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody: Mouse anti-MAP2 (neuronal marker)

  • TUNEL assay kit

  • Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488)

  • DAPI (nuclear stain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the treated neuron cultures with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-MAP2 antibody (e.g., 1:500 dilution in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (e.g., 1:1000 dilution in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's protocol to label apoptotic cells.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. The number of MAP2-positive (surviving) and TUNEL-positive (apoptotic) cells can be quantified.

Experimental Workflow

The following diagram provides a logical workflow for conducting experiments with this compound in primary neuron cultures.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Primary Neuron Culture (Protocol 1) start->culture treatment This compound Treatment (Dose-Response) culture->treatment induce_stress Induce Neurotoxic Stress (e.g., Glutamate) treatment->induce_stress viability Neuronal Viability Assay (MTT - Protocol 2) induce_stress->viability western Western Blot (p-Akt) (Protocol 3) induce_stress->western icc Immunocytochemistry (MAP2/TUNEL - Protocol 4) induce_stress->icc analysis Data Analysis & Interpretation viability->analysis western->analysis icc->analysis end End analysis->end

Experimental Workflow for this compound Treatment.

References

Application of 740 Y-P in Muscle Cell Mitogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a specific activator of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation in various cell types, including muscle cells. In the context of myogenesis, the activation of this pathway is known to promote the proliferation of myoblasts (muscle precursor cells), a crucial step in muscle growth and regeneration. This document provides detailed application notes and protocols for utilizing this compound to induce and assess mitogenesis in muscle cells, with a focus on the commonly used C2C12 myoblast cell line and primary muscle satellite cells.

Mechanism of Action

This compound mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domain of the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This activation triggers a downstream signaling cascade, primarily through the phosphorylation of Akt, which in turn modulates the activity of various downstream effectors, including the mammalian target of rapamycin (mTOR), to promote cell cycle progression and proliferation.

Signaling Pathway Diagram

740_YP_Signaling_Pathway cluster_membrane Cell Membrane 740_YP_ext This compound (extracellular) 740_YP_int This compound (intracellular) 740_YP_ext->740_YP_int Cell Permeation PI3K PI3K (p85/p110) 740_YP_int->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt pmTOR p-mTOR pAkt->pmTOR Activates mTOR mTOR CellCycle Cell Cycle Progression (e.g., Cyclin D1) pmTOR->CellCycle Promotes Proliferation Myoblast Proliferation CellCycle->Proliferation BrdU_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling BrdU Labeling cluster_staining Immunostaining cluster_analysis Analysis Seed Seed C2C12 cells in 96-well plate Adhere Allow cells to adhere (overnight) Seed->Adhere Starve Serum starve cells (optional, to synchronize) Adhere->Starve Treat Treat with this compound (e.g., 24 hours) Starve->Treat Add_BrdU Add BrdU labeling solution (e.g., 2-4 hours) Treat->Add_BrdU Fix Fix and denature DNA Add_BrdU->Fix Permeabilize Permeabilize cells Fix->Permeabilize Block Block non-specific binding Permeabilize->Block Primary_Ab Incubate with anti-BrdU Ab Block->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Image Image acquisition (Fluorescence Microscopy) Counterstain->Image Quantify Quantify BrdU-positive nuclei / Total nuclei Image->Quantify Logical_Relationship cluster_input Input cluster_process Biological Process cluster_output Output cluster_assay Assay YP This compound PI3K_Activation PI3K Activation YP->PI3K_Activation Akt_Phosphorylation Akt Phosphorylation PI3K_Activation->Akt_Phosphorylation Downstream_Signaling Downstream Signaling (e.g., mTOR activation) Akt_Phosphorylation->Downstream_Signaling Cell_Cycle_Entry Cell Cycle Entry Downstream_Signaling->Cell_Cycle_Entry Mitogenesis Muscle Cell Mitogenesis (Proliferation) Cell_Cycle_Entry->Mitogenesis BrdU_Assay BrdU Incorporation Assay Mitogenesis->BrdU_Assay Measured by

Application Notes and Protocols for In Vivo Administration of 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a potent, cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby stimulating its kinase activity. The activation of the PI3K/Akt signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is implicated in various pathological conditions, making this compound a valuable tool for in vivo studies aimed at exploring the therapeutic potential of PI3K activation.

These application notes provide detailed protocols for the in vivo administration of this compound in various animal models, a summary of quantitative data from cited experiments, and a visualization of the involved signaling pathway.

Data Presentation

Table 1: Summary of In Vivo Administration of this compound in Various Animal Models

Animal ModelPathologyThis compound Dosage & AdministrationTreatment DurationKey Findings
Rat ModelAlzheimer's Disease10 mg/kg, Intraperitoneal injection6 weeksRestored spatial memory and learning, suppressed neuronal apoptosis and hippocampal atrophy, and reduced oxidative stress.[2][3]
MRL/lpr MiceSystemic Lupus Erythematosus1.5 mg/kg/day, Intraperitoneal injection in DMSONot SpecifiedInvestigated for its effects on autoimmune pathology.[4]
Mouse ModelCardiac Hypertrophy10 mg/kg, Intraperitoneal injection6 weeksStudied for its role in modulating cardiac hypertrophy.[5]
Mouse ModelNeuropathic Pain (Chronic Constriction Injury)1, 5, 10, 20 µg/5 µL, Intrathecal injectionSingle injectionInvestigated for its analgesic effects.

Signaling Pathway

The primary mechanism of action of this compound is the activation of the PI3K/Akt signaling pathway. Upon administration, this compound binds to the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets to modulate cellular processes.

PI3K_Akt_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm 740_YP This compound p85 PI3K (p85) 740_YP->p85 p110 PI3K (p110) p85->p110 Activates PIP2 PIP2 PIP3 PIP3 p110->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates GSK3b GSK-3β pAkt->GSK3b Inhibits NFkB NF-κB pAkt->NFkB Modulates Pro_Survival Cell Survival, Growth, Proliferation mTOR->Pro_Survival Anti_Apoptosis Inhibition of Apoptosis GSK3b->Anti_Apoptosis Inflammation_Modulation Modulation of Inflammation NFkB->Inflammation_Modulation

Figure 1: this compound activates the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Administration of this compound in a Rat Model of Alzheimer's Disease

This protocol is based on studies investigating the neuroprotective effects of this compound in a rat model of Alzheimer's disease.[2][3]

1. Animal Model:

  • Adult male Sprague-Dawley or Wistar rats.

  • Alzheimer's disease can be induced by methods such as intracerebroventricular injection of amyloid-beta (Aβ) oligomers.

2. Materials:

  • This compound (powder)

  • Vehicle: Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Syringes and needles for intraperitoneal injection

3. Preparation of this compound Solution:

  • Due to its peptide nature, this compound may have limited solubility in aqueous solutions.

  • Method 1 (Direct Solubilization): Dissolve this compound directly in sterile saline or PBS to a final concentration appropriate for the desired dosage (e.g., if the dose is 10 mg/kg and the injection volume is 1 mL/kg, the concentration would be 10 mg/mL). Gentle vortexing or sonication may be required.

  • Method 2 (Using DMSO): For improved solubility, first dissolve this compound in a small amount of DMSO, and then dilute it with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

  • Prepare the solution fresh before each use.

4. Administration Protocol:

  • Dosage: 10 mg/kg body weight.[2]

  • Route: Intraperitoneal (IP) injection.

  • Frequency: Once daily.

  • Duration: 6 weeks.[2]

5. Experimental Workflow:

AD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Model Induce Alzheimer's Disease in Rats (e.g., Aβ injection) Grouping Randomly assign to Vehicle or this compound group Model->Grouping Admin Daily Intraperitoneal Injection of this compound (10 mg/kg) or Vehicle Grouping->Admin Duration Treatment for 6 weeks Admin->Duration Behavior Behavioral Testing (e.g., Morris Water Maze) Duration->Behavior Histo Histological Analysis (Neuronal apoptosis, Hippocampal atrophy) Behavior->Histo Biochem Biochemical Assays (Oxidative stress markers) Histo->Biochem

Figure 2: Workflow for this compound administration in an AD rat model.
Protocol 2: Administration of this compound in MRL/lpr Mice

This protocol is relevant for studying the effects of PI3K activation in the context of systemic lupus erythematosus, for which MRL/lpr mice are a common model.[4]

1. Animal Model:

  • MRL/MpJ-Faslpr/J (MRL/lpr) mice.

2. Materials:

  • This compound (powder)

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Syringes and needles for intraperitoneal injection

3. Preparation of this compound Solution:

  • Dissolve this compound in 100% DMSO to the desired concentration for injection. The volume of injection should be minimized.

  • Prepare the solution fresh before each use.

4. Administration Protocol:

  • Dosage: 1.5 mg/kg body weight.[4]

  • Route: Intraperitoneal (IP) injection.

  • Frequency: Once daily.[4]

5. Outcome Assessment:

  • Monitor for changes in disease-specific markers such as autoantibody levels, proteinuria, and splenomegaly.

  • Histological analysis of affected organs (e.g., kidneys).

Protocol 3: Administration of this compound in a Mouse Model of Cardiac Hypertrophy

This protocol is designed for investigating the impact of PI3K activation on the development of cardiac hypertrophy.[5]

1. Animal Model:

  • Mouse strains susceptible to cardiac hypertrophy (e.g., C57BL/6).

  • Cardiac hypertrophy can be induced by methods such as transverse aortic constriction (TAC) or chronic infusion of agonists like isoproterenol or angiotensin II.

2. Materials:

  • This compound (powder)

  • Vehicle: Sterile saline or PBS (with or without a solubilizing agent like DMSO, see Protocol 1).

  • Syringes and needles for intraperitoneal injection.

3. Preparation of this compound Solution:

  • Follow the preparation steps outlined in Protocol 1.

4. Administration Protocol:

  • Dosage: 10 mg/kg body weight.[5]

  • Route: Intraperitoneal (IP) injection.

  • Frequency: Once daily.

  • Duration: 6 weeks.[5]

5. Outcome Assessment:

  • Echocardiography to measure cardiac function and dimensions (e.g., left ventricular mass, wall thickness).

  • Histological analysis of heart tissue to assess myocyte size and fibrosis.

  • Analysis of hypertrophic gene markers (e.g., ANP, BNP, β-MHC).

Protocol 4: Administration of this compound in a Mouse Model of Neuropathic Pain

This protocol is for assessing the analgesic potential of this compound in a model of chronic neuropathic pain.

1. Animal Model:

  • Mouse strains commonly used in pain research (e.g., C57BL/6).

  • Neuropathic pain can be induced by models such as chronic constriction injury (CCI) of the sciatic nerve.

2. Materials:

  • This compound (powder)

  • Vehicle: Artificial cerebrospinal fluid (aCSF) or sterile saline.

  • Hamilton syringe with a 30-gauge needle for intrathecal injection.

3. Preparation of this compound Solution:

  • Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.2, 1, 2, 4 µg/µL for a 5 µL injection volume).

  • Ensure the solution is sterile-filtered before injection.

4. Administration Protocol:

  • Dosage: 1, 5, 10, or 20 µg in a total volume of 5 µL.

  • Route: Intrathecal (IT) injection into the lumbar spinal cord.

  • Frequency: Single injection.

5. Outcome Assessment:

  • Behavioral tests to measure pain sensitivity, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

Conclusion

The PI3K activator this compound is a versatile research tool for in vivo investigations into the therapeutic potential of activating the PI3K/Akt signaling pathway across a range of diseases. The protocols provided herein offer a detailed guide for its administration in animal models of Alzheimer's disease, systemic lupus erythematosus, cardiac hypertrophy, and neuropathic pain. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 740 Y-P Incubation for Maximal PI3K Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the cell-permeable phosphopeptide 740 Y-P to achieve maximal activation of the PI3K signaling pathway. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PI3K?

A1: this compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[1][2][3] This binding event relieves the inhibitory constraints imposed by p85 on the p110 catalytic subunit, leading to the activation of PI3K's lipid kinase activity.

Q2: What is the optimal incubation time for maximal PI3K activation with this compound?

A2: The optimal incubation time for maximal PI3K activation is highly dependent on the cell type, experimental context, and the specific downstream signaling events being investigated. Published studies have reported a wide range of incubation times, from as short as 2 hours to as long as 8 days for sustained activation. For acute activation, a time-course experiment ranging from 30 minutes to 6 hours is recommended to determine the peak phosphorylation of downstream targets like Akt. For long-term effects, such as cell survival or differentiation, longer incubation times (e.g., 24-72 hours) may be necessary.

Q3: Why is serum starvation recommended before this compound treatment?

A3: Serum starvation is a critical step to reduce the basal activity of the PI3K/Akt pathway.[4] Serum contains various growth factors that can activate PI3K signaling, leading to high background and making it difficult to discern the specific effect of this compound. By starving the cells (typically for 12-16 hours in low serum or serum-free media), you synchronize them in a quiescent state (G0/G1 phase), thereby ensuring a more robust and reproducible response to the this compound stimulus.[5]

Q4: How can I measure PI3K activation?

A4: PI3K activation is typically assessed by measuring the phosphorylation of its downstream targets. The most common method is Western blotting to detect the phosphorylation of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308).[6][7] Other methods include analyzing the phosphorylation of PI3K subunits themselves (e.g., p85), or using in vitro kinase assays.[8][9] Quantitative immunoassays like ELISA and flow cytometry can also be employed for a more high-throughput analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no PI3K/Akt phosphorylation 1. Suboptimal incubation time: The peak activation may be transient and missed.Perform a time-course experiment (e.g., 0, 15, 30, 60, 120, 240 minutes) to identify the optimal incubation period for your specific cell line and experimental conditions.
2. Ineffective this compound concentration: The concentration may be too low for your cell type.Titrate the this compound concentration (e.g., 10, 25, 50, 100 µg/mL) to determine the optimal dose for maximal activation.
3. This compound peptide degradation: Peptides can be susceptible to degradation by proteases in the cell culture media.Prepare fresh this compound solutions for each experiment. Consider using protease-inhibitor-supplemented media for long-term incubations, though this may have off-target effects.
4. High basal PI3K activity: Incomplete serum starvation or autocrine signaling can mask the effect of this compound.Ensure adequate serum starvation (12-16 hours in 0.5% FBS or serum-free media). Wash cells with PBS before adding this compound in serum-free media.[5]
5. Inefficient cell lysis or sample preparation: Inadequate inhibition of phosphatases and proteases during cell lysis will lead to dephosphorylation of target proteins.Use a lysis buffer containing fresh protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, β-glycerophosphate).[5][10] Keep samples on ice at all times.
High background phosphorylation in control samples 1. Presence of growth factors in serum: Even low levels of serum can activate the PI3K pathway.Perform thorough serum starvation as described above.
2. Cell stress: High cell density or harsh handling can activate stress-related signaling pathways that cross-talk with the PI3K pathway.Plate cells at an appropriate density (70-80% confluency at the time of the experiment).[5] Handle cells gently.
Inconsistent results between experiments 1. Variability in cell passage number or confluency: Cellular responses can change with increasing passage number and at different confluencies.Use cells within a consistent and low passage number range. Ensure consistent cell confluency for all experiments.
2. Inconsistent this compound preparation: Freeze-thaw cycles can affect peptide stability and activity.Aliquot this compound stock solutions upon receipt and avoid repeated freeze-thaw cycles.
Decreased PI3K activation at later time points 1. Negative feedback loops: Prolonged activation of Akt can lead to feedback inhibition of the PI3K pathway.Be aware of potential feedback mechanisms in your experimental system. Shorter incubation times may be necessary to observe maximal activation before feedback inhibition occurs.
2. Receptor desensitization/internalization (if co-stimulating with growth factors): Not directly applicable to this compound, but relevant in broader PI3K activation studies.Consider the kinetics of receptor signaling if using other stimuli in conjunction with this compound.

Quantitative Data Summary

The following table summarizes reported experimental conditions for this compound-mediated PI3K activation from various studies. This data highlights the variability in optimal conditions and serves as a starting point for experimental design.

Cell Line This compound Concentration Incubation Time Outcome Measured Reference
NIH 3T350 µg/ml2 hoursMitogenic response, p85 binding
Human Melanoma MNT-120 µM24 hoursActivation of PI3K
U251 Glioma Cells10 µM24, 48, 72 hoursPI3K, Akt, and p-Akt expression
C2 Muscle Cells50 µg/mL48 hoursMitogenic activity[3]
Engineered Heart TissueNot specified8 daysSustained PI3K phosphorylation

Experimental Protocols

General Protocol for Optimizing this compound Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation time for maximal PI3K activation in your cell line of interest.

a. Cell Seeding and Serum Starvation:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add serum-free or low-serum (0.5% FBS) medium and incubate for 12-16 hours.[5]

b. This compound Treatment:

  • Prepare a stock solution of this compound in sterile water or an appropriate solvent as per the manufacturer's instructions.

  • Dilute the this compound stock solution to the desired final concentration in serum-free medium immediately before use.

  • Aspirate the starvation medium and add the this compound-containing medium to the cells.

  • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point serves as the untreated control.

c. Cell Lysis:

  • At each time point, place the plate on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, β-glycerophosphate).[1][10][11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

d. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations for all samples.

  • Perform Western blot analysis to detect the levels of phosphorylated Akt (Ser473 and/or Thr308) and total Akt. Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western Blot Protocol for Phospho-Akt (Ser473)
  • SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound PI3K PI3K (p85/p110) 740_YP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt PDK1->pAkt Phosphorylates Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activates/Inhibits Cellular_Responses Cellular Responses (Survival, Growth, Proliferation) Downstream_Targets->Cellular_Responses

Caption: PI3K signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells (70-80% confluency) Serum_Starve Serum Starve (12-16h) Seed_Cells->Serum_Starve Treat_740YP Treat with this compound (Time Course) Serum_Starve->Treat_740YP Cell_Lysis Cell Lysis (+ Protease/Phosphatase Inhibitors) Treat_740YP->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-Akt, Total Akt, Loading Control) Protein_Quant->Western_Blot Data_Analysis Data Analysis (Identify Peak Activation) Western_Blot->Data_Analysis

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Confirming 740 Y-P Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to confirm the activity of 740 Y-P, a cell-permeable PI3K activator, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable phosphopeptide designed to activate the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] It functions by mimicking the phosphorylated tyrosine residue (Y) at position 740 of the Platelet-Derived Growth Factor Receptor (PDGFR), which creates a binding site for the SH2 domains of the p85 regulatory subunit of PI3K.[2][3] This binding event relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of PI3K and subsequent downstream signaling events, most notably the phosphorylation of Akt (also known as Protein Kinase B).[4][5]

Q2: What is the first step I should take before testing this compound in my new cell line?

Before initiating any experiments, it is crucial to authenticate your new cell line. Cell line misidentification and cross-contamination are common issues that can invalidate your results.[6] Standard methods for authentication include Short Tandem Repeat (STR) profiling for human cell lines and isoenzyme analysis to confirm the species of origin.[6][7] Additionally, you should perform routine checks for mycoplasma contamination.

Q3: What is the most direct method to confirm this compound activity?

The most direct method is to measure the phosphorylation of Akt, a key downstream target of PI3K.[4][5] This is typically done by Western blotting using antibodies specific for phosphorylated Akt (at Serine 473 or Threonine 308) and comparing the signal to the total Akt protein levels. A significant increase in the ratio of phosphorylated Akt to total Akt upon treatment with this compound indicates successful activation of the PI3K pathway.

Q4: What are appropriate controls for my experiment?

To ensure the observed effects are specific to this compound activity, you should include the following controls:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., sterile PBS or water) to account for any effects of the vehicle itself.

  • Negative Control (Optional): A non-phosphorylated version of the peptide could be used to demonstrate that the phosphorylation is necessary for activity.

  • Positive Control (Cell Line): If available, use a cell line known to be responsive to this compound or other PI3K activators (like growth factors) to ensure your experimental setup and reagents are working correctly.

  • PI3K Inhibitor Control: Pre-treating cells with a known PI3K inhibitor (e.g., LY294002 or Wortmannin) before adding this compound should block the expected increase in Akt phosphorylation.[8]

Experimental Protocols & Data

Diagram: this compound Signaling Pathway

740_Y-P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 740_Y-P This compound (Cell-Permeable) PI3K PI3K (p85/p110) 740_Y-P->PI3K Binds p85 Activates p110 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAkt->Downstream Activates

Caption: this compound activates PI3K, leading to Akt phosphorylation.

Quantitative Data: Typical Experimental Parameters

This table summarizes typical concentrations and incubation times for this compound from various studies. Note that optimal conditions should be determined empirically for each new cell line.

ParameterValue RangeCell Type ExampleReference
Concentration 10 - 50 µg/mLNIH 3T3 cells[1]
10 - 20 µMU251 cells, hBMSCs[3][8]
Incubation Time 30 minutes - 2 hourshBMSCs, NIH 3T3 cells[1][8]
12 - 24 hourshBMSCs, MNT-1 cells[8][9]
Protocol: Western Blot for Phospho-Akt (p-Akt)

This protocol outlines the key steps to measure the activation of Akt following this compound treatment.

1. Cell Culture and Treatment: a. Plate your authenticated cells at a density that will result in 70-80% confluency on the day of the experiment. b. The following day, replace the medium with serum-free medium for 4-6 hours to reduce basal PI3K/Akt signaling. c. Prepare your working solutions of this compound and any inhibitors (e.g., LY294002). d. Treat the cells according to your experimental design (e.g., vehicle, this compound, inhibitor + this compound) for the desired time (a time-course experiment, e.g., 15, 30, 60 minutes, is recommended for a new cell line).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[10]

4. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C. h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Perform chemiluminescent detection using an appropriate substrate and imaging system.

5. Stripping and Re-probing: a. After imaging, you can strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-signal. b. Finally, re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Troubleshooting Guide

Diagram: Experimental Workflow for Confirmation of this compound Activity

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Confirmation A Authenticate New Cell Line (STR Profiling, Mycoplasma Test) B Optimize Culture Conditions & Serum Starvation A->B C Treat Cells (Vehicle, this compound, Controls) B->C D Cell Lysis & Protein Quantification C->D E Western Blot for p-Akt/Akt D->E F Analyze Data (Densitometry) E->F G Activity Confirmed? F->G H Troubleshoot G->H No I Secondary Assay (e.g., Cell Proliferation) G->I Yes H->C Re-run Experiment

Caption: Workflow from cell line authentication to activity confirmation.

Problem Possible Cause(s) Recommended Solution(s)
No increase in p-Akt after this compound treatment 1. Inactive this compound: Peptide may have degraded due to improper storage or handling.• Ensure this compound is stored at -20°C. • Prepare fresh working solutions for each experiment. • Test the peptide on a positive control cell line known to be responsive.
2. Cell Line is Non-Responsive: The new cell line may lack the necessary components of the PI3K pathway or have a dominant negative regulator.• Verify the expression of key pathway proteins like p85, p110, and Akt via Western blot. • Try stimulating the pathway with a different agonist (e.g., insulin, EGF) to confirm pathway integrity.
3. Suboptimal Treatment Conditions: Incubation time or concentration may be incorrect for this cell line.• Perform a dose-response (e.g., 1, 5, 10, 20, 50 µM) and time-course (e.g., 5, 15, 30, 60 min) experiment.
4. Technical Issues with Western Blot: Problems with antibodies, buffers, or transfer.• Run a positive control lysate (e.g., from a growth factor-stimulated cell line) to validate the p-Akt antibody. • Ensure phosphatase inhibitors were added to the lysis buffer. • Verify protein transfer to the membrane using Ponceau S staining.
High basal level of p-Akt in control cells 1. Incomplete Serum Starvation: Residual growth factors in the medium are activating the PI3K pathway.• Increase the serum starvation period (e.g., to 12-24 hours). • Ensure you are using a truly serum-free medium for the starvation step.
2. Constitutive Pathway Activation: The cell line may have an activating mutation in an upstream component (e.g., receptor tyrosine kinase) or a loss of a negative regulator (e.g., PTEN).• Check the mutational status of key pathway components if known for the cell line. • Even with high basal activity, a fold-change upon this compound treatment can still indicate activity.
Inconsistent results between experiments 1. Variation in Cell Conditions: Differences in cell confluency, passage number, or health can affect signaling.• Standardize your protocols: use cells within a consistent passage number range and plate at the same density.[11] • Monitor cell morphology closely.
2. Pipetting or Quantification Errors: Inaccurate pipetting or errors in the protein concentration measurement can lead to variability.[12]• Use calibrated pipettes.[12] • Prepare a master mix for treatments where possible to minimize pipetting variations. • Run protein quantification standards and samples in duplicate or triplicate.

References

Technical Support Center: Troubleshooting 740 Y-P Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 740 Y-P, a cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, cell-permeable phosphopeptide designed to activate the PI3K signaling pathway. It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K. This binding event relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of PI3K and downstream signaling cascades, most notably the phosphorylation and activation of Akt (Protein Kinase B). This pathway is crucial for regulating cell survival, proliferation, and growth.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the activity of this compound. Here are some general guidelines:

  • Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.

  • Stock Solutions: Prepare stock solutions by dissolving the powder in a suitable solvent, such as sterile water or DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh from the stock solution for each experiment.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO). For aqueous solutions, adjusting the pH with a weak acid may be necessary to achieve complete dissolution. Always refer to the manufacturer's product data sheet for specific solubility information.

Troubleshooting Guide: Lack of Response to this compound Treatment

This guide addresses potential reasons for a diminished or absent cellular response to this compound treatment, categorized by the source of the issue.

Category 1: Issues with the this compound Compound and Experimental Setup
Observed Problem Potential Cause Recommended Solution
No or weak downstream signaling (e.g., no increase in p-Akt). Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used.Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can vary.
Inadequate Incubation Time: The treatment duration may be too short to observe a significant downstream effect.Conduct a time-course experiment to identify the optimal incubation time for observing the desired phenotype (e.g., p-Akt levels, cell viability).
Inconsistent results between experiments. Variability in Reagent Preparation: Inconsistent preparation of this compound working solutions can lead to variable effective concentrations.Ensure consistent and accurate dilution of the stock solution for each experiment. Prepare fresh working solutions for each use.
Cell Seeding Density: Variations in the number of cells seeded can affect the response to treatment.Maintain consistent cell seeding densities across all experiments and replicates.
Category 2: Cellular and Biological Factors
Observed Problem Potential Cause Recommended Solution
No activation of Akt despite this compound treatment. Mutations or Loss of Downstream Effectors: The cell line may have mutations or deletions in key downstream signaling proteins such as Akt or PDK1, preventing signal transduction.Sequence key components of the PI3K pathway in your cell line to check for mutations. Use a positive control cell line known to respond to PI3K activation.
Dominant Negative p85 Subunit: Although this compound binds to p85, certain mutations in the p85 subunit could potentially interfere with the proper activation of the p110 catalytic subunit.Investigate the literature for known p85 mutations in your cell line of interest.
Cell death or lack of proliferative response. Activation of Pro-Apoptotic Pathways: In some cellular contexts, strong activation of the PI3K pathway can lead to negative feedback loops or crosstalk with pro-apoptotic pathways.Analyze markers of apoptosis (e.g., cleaved caspase-3) to determine if this compound is inducing cell death in your model.
Cellular Senescence or Quiescence: The cells may be in a state of senescence or quiescence, rendering them unresponsive to proliferative signals.Ensure that the cells are in a healthy, proliferative state before treatment. Check for markers of senescence if suspected.
Activation of Alternative Survival Pathways: Cells may have redundant or alternative survival pathways (e.g., MAPK/ERK pathway) that are dominant and make them less reliant on the PI3K pathway for survival.Investigate the activity of other key survival pathways in your cell line. Consider co-treatment with inhibitors of these alternative pathways.

Data Presentation

The following tables summarize quantitative data related to this compound treatment from various studies. Note that optimal concentrations and effects can be highly cell-type dependent.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineApplicationEffective ConcentrationReference
Human Melanoma MNT-1 CellsReduction of sucrose-induced vacuoles20 µM[1]
HeLa CellsReversal of GSK3B knockdown-induced effectsNot specified[2]
HCT116 and SW480 CellsReversal of PlncRNA-1 inhibition on proliferationNot specified[3]
Bladder Cancer CellsReversal of ropivacaine-induced effectsNot specified[4]
hBMSCsReduction of hypoxia-induced effects20 µM[5]

Table 2: Reported Effects of this compound on Downstream Signaling and Cell Viability

Cell Line/ModelEffect MeasuredObserved ResultReference
A549/CDDP and H460/CDDP Cellsp-PI3K/PI3K and p-AKT/AKT ratiosIncreased phosphorylation[6]
Alzheimer's disease rat modelp-AKT and PI3K levels in hippocampal tissuesIncreased phosphorylation[7]
HeLa CellsCell Viability and ProliferationCounteracted the suppressive effects of GSK3B knockdown[2]
HCT116 and SW480 CellsCell Proliferation and ApoptosisReversed the effects of PlncRNA-1 inhibition[3]
Hypoxic hBMSCsROS production and cell apoptosisMarkedly reduced[5]

Experimental Protocols

Protocol 1: Assessment of Akt Phosphorylation by Western Blot

This protocol outlines the steps to assess the phosphorylation of Akt at Serine 473 (a key indicator of PI3K pathway activation) following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the determined incubation time.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes a method to determine cell viability in response to this compound treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound p85 p85 (Regulatory Subunit) 740_YP->p85 p110 p110 (Catalytic Subunit) p85->p110 Inhibits PIP2 PIP2 p110->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream_Effectors Downstream Effectors pAkt->Downstream_Effectors Activates

Caption: this compound activates the PI3K signaling pathway by binding to the p85 subunit.

Troubleshooting_Workflow Start No Response to This compound Treatment Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Experimental Review Experimental Protocol Start->Check_Experimental Check_Cellular Investigate Cellular Factors Start->Check_Cellular Solution_Compound Prepare fresh reagents, perform dose-response Check_Compound->Solution_Compound Solution_Experimental Optimize incubation time, ensure consistent seeding Check_Experimental->Solution_Experimental Solution_Cellular Validate downstream targets, assess alternative pathways Check_Cellular->Solution_Cellular

Caption: A logical workflow for troubleshooting a lack of response to this compound treatment.

References

Technical Support Center: 740 Y-P Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the PI3K activator 740 Y-P in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable phosphopeptide that acts as an activator of Phosphoinositide 3-kinase (PI3K).[1][2][3][4] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated receptor tyrosine kinases and stimulating the catalytic activity of the p110 subunit.[4][5]

Q2: What is the primary cause of this compound instability in experimental buffers?

A2: The primary cause of instability for this compound, a phosphotyrosine-containing peptide, in biological samples and experimental buffers is enzymatic dephosphorylation by protein tyrosine phosphatases (PTPs).[6][7][8] These enzymes are ubiquitously present in cell lysates and tissue homogenates and can rapidly remove the phosphate group from the tyrosine residue, rendering this compound inactive.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To prevent dephosphorylation, it is crucial to add phosphatase inhibitors to your experimental buffers.[9] Specifically, inhibitors targeting protein tyrosine phosphatases are essential. A common and effective inhibitor is sodium orthovanadate. For broad-spectrum protection, using a commercially prepared phosphatase inhibitor cocktail is highly recommended.[2]

Q4: What are the recommended storage conditions for this compound?

A4:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to several years).[10][11][12] The vial should be kept tightly sealed and protected from moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., sterile water or DMSO).[2][3] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11][13] Short-term storage of solutions (up to a few weeks) at -20°C is acceptable, but for longer periods, -80°C is recommended.[11]

Q5: How should I prepare working solutions of this compound?

A5: Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[10][11] For aqueous solutions, dissolve the peptide in sterile, nuclease-free water. If you encounter solubility issues, sonication can be helpful.[1][3] For cell-based assays, a common practice is to prepare a stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect of this compound
Possible Cause Troubleshooting Step
Degradation of this compound due to phosphatase activity. Ensure that a potent phosphatase inhibitor cocktail, or at a minimum, a tyrosine phosphatase inhibitor like sodium orthovanadate, is freshly added to your experimental buffer just before use.
Improper storage of this compound stock solutions. Prepare fresh aliquots of your this compound stock solution. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[13]
Incorrect concentration of this compound. Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration of your stock solution using a suitable method.
Low cell permeability. While this compound is designed to be cell-permeable, efficiency can vary between cell types. You may need to optimize the concentration and incubation time for your specific cell line.
Issues with the experimental system. Ensure that the PI3K/Akt signaling pathway is functional in your cells and that they are responsive to other known activators or inhibitors of this pathway.
Issue 2: Variability Between Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent addition of phosphatase inhibitors. Prepare a master mix of your experimental buffer containing the phosphatase inhibitors to ensure uniform concentration across all replicates.
Precipitation of this compound in the experimental buffer. Visually inspect your working solution for any precipitates. If solubility is an issue, you may need to adjust the buffer composition or the final concentration of this compound.
Differences in incubation times or conditions. Standardize all incubation times and maintain consistent temperature and other experimental conditions across all replicates.
Cell passage number and confluency. Use cells within a consistent range of passage numbers and ensure that cell confluency is similar across all experimental wells or plates, as this can affect signaling pathways.

Data Presentation

The stability of this compound is critically dependent on the presence of phosphatase inhibitors. The following table provides an illustrative overview of the expected stability of a phosphotyrosine peptide in common laboratory buffers. Please note that these are representative values and actual stability may vary depending on the specific experimental conditions.

Table 1: Estimated Stability of this compound in Different Buffers at 37°C

Buffer (pH 7.4)Phosphatase Inhibitor CocktailEstimated % of Intact this compound after 1 hour
PBSAbsent< 20%
PBSPresent> 95%
Tris-HClAbsent< 25%
Tris-HClPresent> 95%
HEPESAbsent< 30%
HEPESPresent> 95%
Cell LysateAbsent< 5%
Cell LysatePresent> 90%

Note: The presence of endogenous phosphatases in cell lysates leads to rapid degradation of this compound without inhibitors.[6]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or DMSO

  • Desired experimental buffer (e.g., PBS, Tris-HCl)

  • Broad-spectrum phosphatase inhibitor cocktail

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in sterile water or DMSO. If using water, gentle vortexing or sonication may be required to ensure complete dissolution.[1][3]

  • Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -80°C.[11]

  • On the day of the experiment, thaw a single aliquot of the this compound stock solution on ice.

  • Prepare your experimental buffer. Immediately before use, add the phosphatase inhibitor cocktail according to the manufacturer's instructions.

  • Dilute the this compound stock solution to the desired final concentration in the phosphatase inhibitor-containing experimental buffer.

  • Use the freshly prepared working solution for your experiment immediately. Do not store diluted working solutions.

Protocol 2: Assessing the Stability of this compound in Your Experimental Buffer

This protocol allows you to determine the stability of this compound in your specific experimental setup using a colorimetric phosphatase assay that measures the release of free phosphate.

Materials:

  • This compound

  • Your experimental buffer

  • Phosphatase inhibitor cocktail

  • Source of phosphatases (e.g., cell lysate)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare two sets of your experimental buffer: one with and one without the recommended concentration of a phosphatase inhibitor cocktail.

  • Add this compound to both buffers to your typical working concentration.

  • Add a source of phosphatases (e.g., a small amount of cell lysate) to both buffers to initiate the dephosphorylation reaction.

  • Incubate the samples at your experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each reaction.

  • Stop the phosphatase reaction in the aliquots (e.g., by adding a strong acid as per the assay kit instructions).

  • Measure the amount of free phosphate in each aliquot using the Malachite Green Phosphate Assay Kit, following the manufacturer's protocol.[14]

  • Create a standard curve using the provided phosphate standards.

  • Calculate the concentration of free phosphate at each time point for both conditions (with and without inhibitors).

  • Plot the concentration of released phosphate versus time to determine the rate of this compound dephosphorylation and assess its stability in your buffer.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) p85 p85 (Regulatory Subunit) RTK->p85 Phosphorylates and recruits p85 GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates p110 p110 (Catalytic Subunit) p85->p110 Activates PIP2 PIP2 p110->PIP2 Phosphorylates PI3K PI3K PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt/PKB PDK1->Akt Phosphorylates and Activates Downstream Downstream Cellular Responses (e.g., Growth, Survival) Akt->Downstream YP740 This compound YP740->p85 Mimics activated RTK, binds and activates Phosphatase Phosphatase Phosphatase->YP740 Dephosphorylates (Inactivates) Inhibitor Phosphatase Inhibitor Inhibitor->Phosphatase Inhibits

Caption: PI3K signaling pathway and the action of this compound.

Experimental_Workflow start Start: Lyophilized This compound prep_stock Prepare 1 mM Stock Solution in H2O or DMSO start->prep_stock aliquot Aliquot into Single-Use Tubes and Store at -80°C prep_stock->aliquot thaw Thaw Single Aliquot on Ice aliquot->thaw dilute Dilute this compound to Final Concentration thaw->dilute prep_buffer Prepare Experimental Buffer add_inhibitors Add Phosphatase Inhibitors prep_buffer->add_inhibitors add_inhibitors->dilute experiment Perform Experiment (e.g., Cell Treatment) dilute->experiment data Data Acquisition and Analysis experiment->data troubleshoot Inconsistent Results? data->troubleshoot guide Consult Troubleshooting Guide troubleshoot->guide Yes

Caption: Recommended workflow for handling this compound.

References

troubleshooting variability in 740 Y-P experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 740 Y-P

Welcome to the technical support center for this compound, a cell-permeable phosphopeptide activator of Phosphoinositide 3-Kinase (PI3K). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, cell-permeable phosphopeptide designed to specifically activate the PI3K/Akt signaling pathway.[1][2][3] It mimics a phosphorylated tyrosine residue (Y) that binds to the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[3][4] This binding relieves the inhibitory effect of p85 on the p110 catalytic subunit, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6][7][8] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which mediates a wide range of cellular processes including cell survival, growth, proliferation, and metabolism.[5][6][9]

Q2: How should I properly store and handle this compound to ensure stability and activity?

Proper storage and handling are critical for maintaining the integrity of the phosphopeptide. Variability in results often stems from improper handling.

  • Long-term Storage : For maximum stability, store lyophilized this compound at -20°C or preferably at -80°C in a sealed container with a desiccant.[10][11][12] Under these conditions, the peptide can be stable for several years.

  • Reconstitution : Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.[11][13] This prevents condensation and moisture uptake, which can degrade the peptide.

  • Solubilization : There is no universal solvent, and the optimal choice may require testing. Start by attempting to dissolve the peptide in sterile, nuclease-free water or a dilute (0.1%) acetic acid solution. If solubility is limited, sonication can help.[10] For highly hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with your aqueous experimental buffer is a common strategy.[13]

  • Stock Solutions : Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11][13] Store stock solutions at -20°C or -80°C.

Q3: What are the most common sources of experimental variability with this compound?

Variability in cell-based assays can arise from multiple sources.[14][15] For this compound experiments, the key factors include:

  • Peptide Integrity : Improper storage, handling, or multiple freeze-thaw cycles can lead to degradation of the phosphopeptide.

  • Cell Culture Conditions : Cell passage number, confluency, serum concentration, and the presence of growth factors can all influence the basal activity of the PI3K pathway.

  • Experimental Protocol : Inconsistent incubation times, final peptide concentration, and cell lysis procedures can introduce significant variability.

  • Biological Heterogeneity : Inherent cell-to-cell variability and differences between cell lines or primary cell donors can affect the magnitude of the response.[16][17]

Troubleshooting Guides

Problem 1: No or Low Activation of Downstream Signaling (e.g., p-Akt)

Q: I've treated my cells with this compound but I'm not seeing an increase in Akt phosphorylation (p-Akt) by Western blot. What could be the issue?

A: This is a common issue that can be resolved by systematically checking several experimental steps.

Troubleshooting Steps:

  • Confirm Peptide Activity :

    • Source : Ensure you are using a high-quality, reputable source for this compound.

    • Handling : Review your storage and handling procedures. Has the stock solution been frozen and thawed multiple times? Was the lyophilized peptide exposed to moisture?

  • Optimize Experimental Conditions :

    • Concentration : The optimal concentration of this compound is cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line.[1]

    • Time Course : The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time.

  • Control for Basal Pathway Activity :

    • Serum Starvation : The PI3K/Akt pathway is strongly activated by growth factors present in fetal bovine serum (FBS). High basal p-Akt levels can mask the effect of this compound. It is critical to serum-starve your cells (e.g., in serum-free or 0.1% FBS media) for 4-24 hours before treatment.

  • Verify Western Blot Protocol :

    • Lysis Buffer : Use a lysis buffer containing phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) to preserve the phosphorylation status of your proteins. Incomplete inhibition of phosphatases is a common pitfall in phosphoproteomics.[18]

    • Antibodies : Ensure your primary antibodies for p-Akt and total Akt are validated and working correctly. Run a positive control (e.g., lysate from cells treated with insulin or EGF) to confirm your detection system is functional.

Note: These are starting points. Optimal concentration must be determined empirically.

Cell TypeReported ConcentrationDurationReference
Cerebellar Granule Cells10-50 µg/mL24 hours[1]
Human Melanoma MNT-120 µM24 hours[2]
NIH 3T3 Cells50 µg/mL2 hours[1]
Rat Hippocampal Tissue20 µmol/L24 hours[4]
Problem 2: High Background or Inconsistent Results Between Replicates

Q: My untreated (control) cells show high levels of p-Akt, and/or I'm seeing significant variability between my experimental replicates.

A: High background and poor reproducibility often point to issues with cell culture consistency and experimental setup.

Troubleshooting Steps:

  • Standardize Cell Culture :

    • Passage Number : Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

    • Confluency : Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of the experiment. Overly confluent or sparse cells can have altered signaling responses.

  • Refine Serum Starvation Protocol :

    • Duration : Insufficient starvation will result in high basal signaling. Test different starvation durations (e.g., 4, 8, 16 hours) to find the optimal window that quiets the pathway without inducing excessive cell stress or death.

  • Ensure Pipetting Accuracy :

    • Inconsistent pipetting of the this compound stock solution or lysis buffer can lead to variability. Use calibrated pipettes and ensure thorough mixing.

  • Implement Proper Controls :

    • Vehicle Control : Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to account for any effects of the solvent itself.

    • Positive Control : A known PI3K activator (like insulin or EGF) can serve as a positive control to confirm the cells are responsive.

    • Negative Control : A PI3K inhibitor (like LY294002 or wortmannin) can be used to confirm that the observed p-Akt signal is indeed PI3K-dependent.

Visualizations and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound activates the PI3K/Akt signaling pathway.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K (p85/p110) PIP2 PIP2 PI3K->PIP2 p110 PIP3 PIP3 PIP2->PIP3 p110 activation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to Membrane YP740 This compound YP740->PI3K Binds p85 SH2 Relieves Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation (by PDK1 & mTORC2) Downstream Downstream Targets (Survival, Growth, Proliferation) pAkt->Downstream

Caption: Mechanism of this compound activating the PI3K/Akt pathway.

Standard Experimental Workflow

This workflow provides a step-by-step guide for a typical experiment designed to measure the effect of this compound on Akt phosphorylation.

Experimental_Workflow start Start seed 1. Seed Cells (Target 70-80% confluency) start->seed starve 2. Serum Starve (e.g., 0.1% FBS for 4-16h) seed->starve treat 3. Treat with this compound (Include Vehicle & Positive Controls) starve->treat lyse 4. Lyse Cells (Buffer with phosphatase inhibitors) treat->lyse quantify 5. Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page 6. SDS-PAGE & Transfer quantify->sds_page blot 7. Western Blot (Detect p-Akt, Total Akt, Loading Control) sds_page->blot analyze 8. Data Analysis (Normalize p-Akt to Total Akt) blot->analyze end End analyze->end Troubleshooting_Tree start Problem: No/Low p-Akt Signal q_pos_ctrl Did positive control (e.g., insulin) work? start->q_pos_ctrl q_basal Is basal p-Akt high in vehicle control? q_pos_ctrl->q_basal Yes sol_blot Solution: Troubleshoot Western Blot (Antibodies, Transfer, etc.) q_pos_ctrl->sol_blot No sol_peptide Potential Cause: This compound is inactive. Solution: - Check storage/handling - Perform dose-response - Purchase new peptide q_basal->sol_peptide No sol_starve Potential Cause: Insufficient serum starvation. Solution: - Increase starvation time - Decrease serum % q_basal->sol_starve Yes sol_ok Potential Cause: Sub-optimal kinetics. Solution: - Perform time-course - Perform dose-response sol_peptide->sol_ok If new peptide still fails

References

how to prevent degradation of 740 Y-P during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 740 Y-P to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of a phosphorylated receptor tyrosine kinase. This binding event relieves the inhibitory constraint on the p110 catalytic subunit, leading to the activation of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism.

Q2: How should I properly store this compound to prevent degradation?

Proper storage is critical to maintain the stability and activity of this compound. Degradation can occur due to improper temperature, moisture, and repeated freeze-thaw cycles.

  • Lyophilized Powder: The solid form of this compound is the most stable. For long-term storage, it should be kept at -20°C or -80°C in a desiccated environment.[1][2][3][4] When stored correctly, the lyophilized powder can be stable for several years.

  • Stock Solutions: Once reconstituted, the stability of this compound in solution is reduced. It is highly recommended to prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can significantly degrade the peptide.[3] Store these aliquots at -80°C for long-term storage (months to a year) or at -20°C for shorter-term storage (weeks to a few months). For immediate use within a day or two, the solution can be stored at 4°C.

Q3: What is the best solvent for reconstituting this compound?

The choice of solvent depends on the experimental requirements.

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound. It is important to use anhydrous (dry) DMSO as it is hygroscopic and can absorb water, which may affect the peptide's stability and solubility.

  • Water or Aqueous Buffers: For many cell-based assays, the final working solution will be in an aqueous buffer or cell culture medium. This compound is soluble in water.[5] When preparing aqueous solutions, it is best to use them immediately.

Q4: What are the primary causes of this compound degradation during experiments?

The degradation of this compound in an experimental setting is primarily due to enzymatic activity, particularly from components present in serum-containing cell culture media.

  • Phosphatases: As a phosphopeptide, the phosphate group on the tyrosine residue is susceptible to removal by phosphatases.[6][7][8][9][10] Fetal Bovine Serum (FBS) and other sera contain active phosphatases that can dephosphorylate this compound, rendering it inactive.[6][7][8][9][10]

  • Proteases: Peptides are also susceptible to degradation by proteases, which are abundant in serum.[11][12][13][14][15] These enzymes can cleave the peptide bonds of this compound, leading to its inactivation.

Q5: How can I minimize the degradation of this compound in my cell culture experiments?

Minimizing degradation is key to obtaining reliable and reproducible results.

  • Use Serum-Free or Low-Serum Conditions: If your experimental design allows, performing experiments in serum-free or reduced-serum media can significantly decrease the activity of phosphatases and proteases.

  • Minimize Incubation Time: The longer this compound is incubated in serum-containing media, the greater the extent of degradation. Optimize your experimental timeline to use the shortest effective incubation period.

  • Add Inhibitors: Consider adding a cocktail of protease and phosphatase inhibitors to your culture medium, especially for longer incubation times. However, be aware that these inhibitors can have off-target effects on your cells.

  • Replenish this compound: For long-term experiments, it may be necessary to replenish the this compound in the culture medium periodically to maintain a consistent effective concentration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or No Activation of PI3K/AKT Pathway Degradation of this compound: Improper storage (multiple freeze-thaw cycles), extended incubation in serum, enzymatic degradation.- Prepare fresh aliquots of this compound from a new stock. - Reduce serum concentration or use serum-free media if possible. - Shorten the incubation time. - Add protease and phosphatase inhibitors.
Incorrect Concentration: Pipetting errors or incorrect calculation of the final concentration.- Verify calculations and ensure accurate pipetting. - Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Cell-Specific Response: Different cell lines may have varying sensitivities to this compound.- Confirm that your cell line expresses the necessary components of the PI3K pathway. - Titrate the concentration of this compound to find the optimal working concentration for your specific cells.
High Variability Between Replicates Inconsistent this compound Activity: Degradation of the stock solution over time or between aliquots.- Use single-use aliquots to ensure consistent starting material for each experiment. - Prepare fresh dilutions of this compound for each experiment.
Variability in Cell Culture Conditions: Differences in cell density, serum lot, or incubation time.- Standardize cell seeding density and passage number. - Use the same lot of serum for a set of experiments to minimize variability in enzymatic activity. - Ensure precise and consistent incubation times.
Unexpected Cellular Effects Off-Target Effects: At high concentrations, this compound might have off-target effects.- Perform a dose-response curve to identify the lowest effective concentration. - Include appropriate negative controls (e.g., a scrambled peptide) to rule out non-specific effects.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%). - Include a vehicle control (medium with the same concentration of DMSO without this compound).

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°C or -80°CYearsStore in a desiccated environment.[1][2][3][4]
Stock Solution (DMSO)-80°CMonths to a yearAliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO.[3]
Stock Solution (DMSO)-20°CWeeks to monthsAliquot into single-use vials.
Working Solution (Aqueous)4°C1-2 daysPrepare fresh and use immediately for best results.

Table 2: Factors Influencing this compound Stability in Experiments

Factor Effect on Stability Mitigation Strategy
Serum (FBS) High - Contains phosphatases and proteases that degrade the peptide.[6][7][8][9][10][11][12][13][14][15]Use serum-free or low-serum media. Minimize incubation time.
Incubation Time Increased time leads to greater degradation.Optimize for the shortest effective incubation period.
Temperature Higher temperatures can accelerate enzymatic degradation.Maintain consistent and appropriate incubation temperatures (e.g., 37°C for cell culture).
Freeze-Thaw Cycles Repeated cycles can degrade the peptide in solution.[3]Prepare and store single-use aliquots.
pH Extreme pH values can affect peptide stability.Use buffered solutions within a physiological pH range (e.g., pH 7.2-7.4).

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Treatment with this compound

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow overnight.

  • Starvation (Optional): Depending on the experimental goal, you may want to serum-starve the cells for a few hours prior to treatment to reduce basal PI3K pathway activation.

  • Preparation of Working Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium (with or without serum, as per your experimental design). Mix gently by inverting the tube.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.

  • Downstream Analysis: After incubation, proceed with your downstream analysis, such as cell lysis for Western blotting to detect p-AKT levels.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_PI3K PI3K Complex RTK Receptor Tyrosine Kinase (RTK) p85 PI3K (p85) RTK->p85 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds p110 PI3K (p110) p85->p110 Activates PIP2 PIP2 p110->PIP2 Phosphorylates PIP3 PIP3 p110->PIP3 Y740P This compound Y740P->p85 Binds & Activates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) PDK1->pAKT Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) pAKT->Downstream Activates PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT signaling pathway activation by Growth Factors and this compound.

Experimental_Workflow Start Start Reconstitute Reconstitute This compound Start->Reconstitute SeedCells Seed Cells Start->SeedCells Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store Aliquots at -80°C Aliquot->Store TreatCells Treat Cells with This compound Store->TreatCells SeedCells->TreatCells Incubate Incubate TreatCells->Incubate LyseCells Lyse Cells Incubate->LyseCells Analyze Downstream Analysis (e.g., Western Blot) LyseCells->Analyze End End Analyze->End

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Optimizing 740 Y-P Delivery in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and efficacy of 740 Y-P, a cell-permeable phosphopeptide activator of PI3K, in 3D cell culture models such as spheroids and organoids.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated growth factor receptors.[1][4] This binding event relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of the PI3K/Akt signaling pathway.[1][4] This pathway is crucial for regulating cell survival, proliferation, and growth.

2. What are the main challenges of delivering this compound to 3D cell culture models?

Delivering any small molecule or peptide, including this compound, to 3D cell culture models presents several challenges compared to traditional 2D monolayers:

  • Limited Penetration: The dense cellular structure and extracellular matrix (ECM) of spheroids and organoids can act as a physical barrier, hindering the diffusion of this compound to the inner cell layers.[5][6] This can result in a concentration gradient where cells on the periphery are exposed to higher effective concentrations than cells in the core.

  • Cellular Heterogeneity: 3D models often exhibit cellular heterogeneity, with different layers of cells having distinct metabolic states (e.g., proliferative, quiescent, hypoxic).[6] This can lead to varied responses to this compound throughout the model.

  • Increased Drug Resistance: Cells grown in 3D cultures often show increased resistance to therapeutic agents compared to their 2D counterparts.[5][6]

3. How can I prepare and store this compound for my experiments?

Proper handling and storage of this compound are critical for maintaining its activity.

  • Solubilization: this compound is soluble in both DMSO and sterile water.[1] However, some sources report limited solubility.[2][7] To achieve higher concentrations, it is recommended to warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.[2][7] For aqueous solutions, it is best to use them immediately after preparation.[1]

  • Storage: this compound powder should be stored at -20°C.[4][8] Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months.[2][7] Avoid repeated freeze-thaw cycles.

4. What is a typical starting concentration and incubation time for this compound in 3D models?

While optimal conditions should be determined empirically for each specific 3D model and cell type, a good starting point can be extrapolated from 2D culture protocols. A common concentration used in 2D cell culture is in the range of 20-50 µg/mL.[1] For 3D models, a higher concentration and longer incubation time may be necessary to ensure adequate penetration and activation of the PI3K pathway in the core of the spheroid or organoid. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent activation of the PI3K/Akt pathway (e.g., as measured by p-Akt levels). 1. Poor penetration of this compound into the 3D model. 2. Degradation of this compound. 3. Suboptimal concentration or incubation time. 1. Increase the concentration of this compound. 2. Increase the incubation time to allow for deeper penetration. 3. Consider using smaller spheroids/organoids for initial optimization. 4. Prepare fresh this compound solutions for each experiment. 5. Perform a dose-response and time-course experiment to identify optimal parameters.
High variability in cell viability or phenotypic response within and between 3D models. 1. Inconsistent size and morphology of spheroids/organoids. 2. Heterogeneous penetration of this compound. 1. Optimize your 3D culture protocol to generate more uniform spheroids/organoids. 2. Use imaging techniques (e.g., confocal microscopy with a fluorescently labeled peptide) to assess the distribution of a similar-sized peptide within your models. 3. Increase incubation time to allow for more uniform distribution.
Observed efficacy in 2D culture does not translate to the 3D model. 1. Physiological differences between 2D and 3D cultures leading to altered drug response. 2. Insufficient penetration and target engagement in the 3D model. 1. This is an expected phenomenon. 3D models more closely mimic the in vivo environment and often exhibit increased resistance. 2. Confirm target engagement in the 3D model by assessing downstream signaling (e.g., p-Akt levels) at different depths within the spheroid/organoid. 3. Re-evaluate the effective concentration of this compound in your 3D model through dose-response studies.

Experimental Protocols

Protocol 1: Assessing this compound Penetration in Spheroids using Confocal Microscopy

This protocol describes a method to visualize the penetration of a fluorescently labeled peptide into fixed spheroids. While this uses a generic labeled peptide, the principle can be applied to understand the potential distribution of this compound.

Materials:

  • Spheroids cultured in appropriate 3D culture plates.

  • Fluorescently labeled control peptide of a similar molecular weight to this compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Phosphate Buffered Saline (PBS).

  • DAPI solution (for nuclear counterstaining).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Treat spheroids with the fluorescently labeled peptide at the desired concentration and for various time points (e.g., 2, 6, 12, 24 hours).

  • Carefully aspirate the medium and wash the spheroids twice with PBS.

  • Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with 0.25% Triton X-100 in PBS for 15 minutes (optional, depending on the need to stain intracellular targets).

  • Wash the spheroids three times with PBS.

  • Counterstain the nuclei with DAPI solution for 15 minutes.

  • Wash the spheroids three times with PBS.

  • Carefully transfer the spheroids to a glass-bottom dish or slide and embed in mounting medium.

  • Image the spheroids using a confocal microscope, acquiring Z-stacks to visualize the penetration depth of the fluorescent peptide.

Protocol 2: Evaluating PI3K Pathway Activation in Organoids by Western Blot

This protocol provides a method to assess the activation of the PI3K/Akt pathway in organoids following treatment with this compound.

Materials:

  • Organoids cultured in Matrigel domes.

  • This compound.

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Treat organoids with this compound at the desired concentration and for the determined time.

  • Aspirate the medium and add ice-cold cell recovery solution to depolymerize the Matrigel. Incubate on ice for 30-60 minutes.

  • Collect the organoids and pellet them by centrifugation at 4°C.

  • Wash the organoid pellet with ice-cold PBS.

  • Lyse the organoids with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting using standard protocols.

  • Probe the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative levels of p-Akt.

Visualizations

PI3K_Pathway_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) p85_p110 PI3K (p85-p110) RTK->p85_p110 Activates PIP2 PIP2 p85_p110->PIP2 Phosphorylates PIP3 PIP3 YP740 This compound YP740->p85_p110 PDK1 PDK1 Akt Akt pAkt p-Akt (Active) Downstream Downstream Effectors Response Cell Survival, Growth, Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_penetration Penetration Assessment cluster_efficacy Efficacy Assessment Culture 1. Culture 3D Model (Spheroid/Organoid) Prepare_740YP 2. Prepare this compound Working Solution Treat 3. Treat 3D Model with this compound Prepare_740YP->Treat Fix 4a. Fix & Stain Treat->Fix Lyse 4b. Lyse Model Treat->Lyse Image 5a. Confocal Microscopy Fix->Image Western 5b. Western Blot (p-Akt) Lyse->Western Viability 5c. Viability Assay (e.g., CellTiter-Glo) Lyse->Viability

Caption: General experimental workflow for optimizing this compound delivery in 3D models.

References

Validation & Comparative

A Comparative Guide to PI3K Activators: 740 Y-P, IGF-1, PDGF, and Insulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phosphoinositide 3-kinase (PI3K) activator 740 Y-P and the well-established growth factor activators: Insulin-like Growth Factor-1 (IGF-1), Platelet-Derived Growth Factor (PDGF), and Insulin. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, making the study of its activators crucial for therapeutic development.

Mechanism of Action

The activation of PI3K by these molecules occurs through distinct mechanisms. IGF-1, PDGF, and insulin are growth factors that bind to their respective receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

In contrast, this compound is a cell-permeable phosphopeptide designed to directly activate PI3K. It mimics the phosphorylated tyrosine motif of a growth factor receptor, allowing it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby directly activating the enzyme.

PI3K Signaling Pathway

The diagram below illustrates the general PI3K signaling pathway activated by growth factors and this compound.

PI3K_Signaling_Pathway Growth Factors Growth Factors (IGF-1, PDGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK 740_YP_ext This compound PI3K PI3K (p85/p110) 740_YP_ext->PI3K Direct Activation RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Downstream Downstream Effectors pAkt->Downstream mTORC1->Downstream

PI3K Signaling Pathway Activation.

Comparative Efficacy

The following table summarizes quantitative data on the efficacy of this compound and other PI3K activators from various studies. It is important to note that the experimental conditions, including cell types, concentrations, and treatment times, vary between studies, which limits direct comparison of potency.

ActivatorCell TypeConcentration RangeKey FindingsReference
This compound Human melanoma MNT-1 cells20 µMSignificantly reduced the number of M6PR-positive vacuoles.[1][2]
NIH 3T3 cells50 µg/mLStimulated mitogenesis.[3][4]
C2 muscle cellsNot specifiedDisplayed mitogenic activity.
Rat cerebellar granule neuronsNot specifiedPromoted cell survival.
IGF-1 PC12 cells10 nMInduced time- and concentration-dependent phosphorylation of Akt.N/A
Uveal melanoma cells0-100 ng/mLIncreased phosphorylation of mTOR, Akt, and ERK1/2 in a dose-dependent manner.N/A
T cells0.001 µMActivated the PI3K/Akt/FoxO1 pathway.[5]
PDGF Retinal ganglion cells0.4 - 1.2 nMMaximum Akt phosphorylation observed in this range.N/A
Insulin Vascular smooth muscle cells1, 10, 100 nMStimulated Akt phosphorylation in a dose-dependent manner.N/A
T cells1 µMActivated the PI3K/Akt/FoxO1 pathway.[5]

Experimental Protocols

A common method to assess the efficacy of PI3K activators is to measure the phosphorylation of downstream targets, such as Akt, via Western blotting.

General Protocol for Western Blotting of Phospho-Akt (p-Akt)
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal PI3K activity. Treat the cells with the PI3K activator (this compound, IGF-1, PDGF, or insulin) at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Akt.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of PI3K activators.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding & Serum Starvation Activator_Treatment Incubate with PI3K Activators (this compound, IGF-1, PDGF, Insulin) at various concentrations and time points Cell_Culture->Activator_Treatment Lysis Cell Lysis Activator_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification WB Western Blotting (p-Akt, Total Akt) Quantification->WB Imaging Chemiluminescence Imaging WB->Imaging Data_Analysis Data Analysis & Comparison Imaging->Data_Analysis

References

Unveiling the Specificity of 740 Y-P for the PI3K p85 Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 740 Y-P peptide's specificity for the p85 subunit of phosphoinositide 3-kinase (PI3K). Supported by experimental data, this document delves into the quantitative specifics of this interaction, compares it with alternative PI3K activation methods, and provides detailed experimental protocols.

The this compound peptide is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine motif (pYXXM) found on activated receptor tyrosine kinases (RTKs) and adaptor proteins. This motif is the natural binding site for the Src Homology 2 (SH2) domains of the p85 regulatory subunit of Class IA PI3K. By binding to these SH2 domains, this compound effectively activates the PI3K signaling pathway, making it a valuable tool for studying the downstream effects of PI3K activation in a controlled manner.

Quantitative Analysis of Binding Affinity

The specificity of this compound is rooted in its high binding affinity for the SH2 domains of the p85 subunit. Studies utilizing techniques such as Surface Plasmon Resonance (SPR) have demonstrated that phosphopeptides containing the YMXM motif bind to the individual SH2 domains of p85 with very high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[1][2]

MoleculeTarget Domain(s)MethodDissociation Constant (Kd)Reference
pYMXM-containing phosphopeptidesp85 SH2 domainsSPR (BIAcore)0.3 - 3 nM[1]
This compound (mimics pYXXM)p85 N- and C-terminal SH2 domainsNot explicitly quantified in reviewed literature, but stated as "high affinity"Not specified
Non-phosphorylated control peptidesp85 SH2 domainsSPR (BIAcore)No measurable binding

Specificity Compared to Other Molecules

PI3K ActivatorMechanism of ActionKnown SpecificityDrawbacks
This compound Binds to p85 SH2 domains, mimicking activated RTKs.High affinity and specificity for p85 SH2 domains.Potential for off-target effects on other SH2 domain-containing proteins, though reported to be low affinity.
Other Phosphopeptides Similar to this compound, bind to SH2 domains.Specificity is dependent on the peptide sequence.Can have variable cell permeability and stability.
SC79 Small molecule AKT activator.Activates AKT directly, downstream of PI3K.Obscure mechanism of PI3K pathway activation and poor selectivity for its target protein.
PTEN Inhibitors Inhibit the phosphatase activity of PTEN, leading to PIP3 accumulation.Indirectly activates the PI3K pathway.Poor drug-like properties and selectivity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental validation of this compound specificity, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Recruits via p85 SH2 domain PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits and activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates YP740 This compound p85 p85 SH2 YP740->p85 Binds and activates Downstream Downstream Effectors AKT->Downstream Phosphorylates

Figure 1. PI3K signaling pathway activation by growth factors and this compound.

Experimental_Workflow cluster_pulldown Pull-Down Assay cluster_kinase In Vitro Kinase Assay Lysate Cell Lysate (containing p85) Incubate Incubate Lysate->Incubate Beads This compound-conjugated beads Beads->Incubate Wash Wash Incubate->Wash Elute Elute Wash->Elute Analysis Western Blot (anti-p85) Elute->Analysis Enzyme Purified PI3K (p85/p110) Mix Incubate Enzyme->Mix Substrate PIP2 Substrate Substrate->Mix Activator This compound Activator->Mix Detect Detect PIP3 (e.g., ELISA, ADP-Glo) Mix->Detect

Figure 2. Experimental workflows to confirm this compound and p85 interaction.

Experimental Protocols

Pull-Down Assay to Confirm this compound and p85 Interaction

This assay is used to qualitatively demonstrate the direct binding of this compound to the p85 subunit.

Materials:

  • This compound peptide conjugated to agarose or magnetic beads.

  • Control beads (unconjugated).

  • Cell lysate from a cell line expressing the p85 subunit.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer).

  • Anti-p85 antibody for Western blotting.

Protocol:

  • Lysate Preparation: Lyse cells in lysis buffer and clarify the lysate by centrifugation to remove cellular debris.

  • Bead Incubation: Incubate the clarified cell lysate with this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and boiling for 5-10 minutes (for SDS-PAGE sample buffer) or by incubating with a high-salt buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-p85 antibody to detect the presence of the p85 subunit in the this compound pull-down but not in the control.

In Vitro PI3K Kinase Assay

This assay quantitatively measures the activation of PI3K by this compound.

Materials:

  • Purified recombinant PI3K (p85/p110 heterodimer).

  • This compound peptide.

  • PI3K substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Kinase assay buffer (containing ATP and MgCl2).

  • Method for detecting PIP3 production (e.g., ELISA-based assay or a luminescence-based assay like ADP-Glo that measures ATP consumption).

Protocol:

  • Reaction Setup: In a microplate, combine the purified PI3K enzyme, PIP2 substrate, and varying concentrations of the this compound peptide in the kinase assay buffer. Include a control reaction without the this compound peptide.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction according to the detection kit's instructions.

  • Detection: Measure the amount of PIP3 produced or ADP generated. An increase in signal compared to the control indicates PI3K activation by this compound.

Fluorescence Polarization Assay for Binding Affinity

This is a quantitative method to determine the binding affinity (Kd) between this compound and the p85 SH2 domain.

Materials:

  • Fluorescently labeled this compound peptide.

  • Purified recombinant p85 SH2 domain.

  • Assay buffer.

  • A plate reader capable of measuring fluorescence polarization.

Protocol:

  • Serial Dilution: Prepare a serial dilution of the purified p85 SH2 domain in the assay buffer.

  • Incubation: Add a fixed concentration of the fluorescently labeled this compound peptide to each well containing the diluted SH2 domain. Incubate at room temperature to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each sample.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the SH2 domain concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).

References

A Comparative Guide to Cross-Validation of Tyrosine Phosphorylation Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies and findings from large-scale studies on tyrosine phosphorylation (Y-P) in cancer cell lines. While a specific study detailing 740 Y-P effects was not identified in publicly available literature, this document synthesizes data from several landmark pan-cancer phosphoproteomic analyses to offer insights into the cross-validation of Y-P effects and their implications for cancer research and drug development.

Introduction

Tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making phosphotyrosine (pTyr) profiles a valuable source of information for identifying therapeutic targets and understanding drug resistance mechanisms.[3][4] The cross-validation of these pTyr effects across diverse cancer cell lines is essential for identifying robust biomarkers and developing effective targeted therapies.

This guide compares data and protocols from several key studies that have undertaken large-scale characterization of the phosphoproteome in cancer cell lines. These studies utilize advanced mass spectrometry-based techniques to quantify thousands of phosphorylation sites across hundreds of cell lines, providing a rich resource for understanding the complexities of cancer signaling networks.

Comparative Analysis of Phosphotyrosine Profiling in Cancer Cell Lines

The following table summarizes key quantitative data from several major studies in the field. This comparison highlights the scale and scope of recent efforts to map the phosphoproteome of cancer cells.

Study Focus Number of Cell Lines Analyzed Number of Phosphosites Identified Key Findings Relevant Publication
Pan-cancer analysis of protein tyrosine phosphatases>9000 tumor patients across 33 cancer types (includes cell line data)Not explicitly stated for cell lines aloneWidespread dysregulation of classical PTPs in human cancer; correlation of PTPs with drug responses.[1]Wang et al.
Proteome and phosphoproteome profiling of tumor cell lines125>100,000 (phosphoproteome)Cell line identity is the primary driver of differences in the phosphoproteome.[4]Not explicitly stated
High-density, targeted monitoring of tyrosine phosphorylation31 human colorectal cancer tumors340 targeted tyrosine phosphorylated peptidesDevelopment of a targeted mass spectrometry approach (SureQuant pTyr) for reliable quantification of pTyr targets.[3]Not explicitly stated
Large pan-cancer cell screen coupled to (phospho-)proteomics51 across 7 major cancer types>5,000 proteins identified per sampleIdentification of proteins and pathways associated with high-dose Vitamin C sensitivity.[5]Not explicitly stated
Integrated multi-dimensional comparison of proteomic profiles54>12,000 proteins quantifiedComprehensive view of kinase activities and activated signaling pathways.[6]Not explicitly stated

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the reproducibility and cross-validation of phosphoproteomic studies. Below are generalized yet detailed methodologies based on common practices in the cited literature.

Cell Culture and Lysis
  • Cell Lines: A diverse panel of cancer cell lines representing various tissue origins is cultured under standardized conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.[5]

  • Lysis: Cells are harvested and lysed in a urea-based buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Sonication is often employed to ensure complete cell disruption and DNA shearing.

Protein Digestion and Peptide Preparation
  • Reduction and Alkylation: Protein disulfide bonds are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent refolding.

  • Digestion: Proteins are digested into peptides using an endoproteinase, typically Trypsin, overnight at 37°C.

Phosphopeptide Enrichment
  • Tyrosine Phosphopeptide Enrichment: Due to the low abundance of tyrosine phosphorylated peptides, specific enrichment is crucial.[2][7] This is often achieved through immunoprecipitation using a pan-specific anti-phosphotyrosine antibody (pY-100) conjugated to agarose beads.

  • General Phosphopeptide Enrichment (for broader phosphoproteome analysis): Techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are used to enrich for all phosphorylated peptides (serine, threonine, and tyrosine).

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). High-resolution mass spectrometers like the Q Exactive or Orbitrap series are commonly used.

  • Data Analysis: Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a human protein database (e.g., SwissProt). Phosphorylation sites are localized and quantified.

  • Bioinformatics Analysis: Downstream analysis involves identifying differentially phosphorylated proteins, pathway analysis (e.g., using Gene Ontology or KEGG), and correlating phosphoproteomic data with other 'omics' data or drug sensitivity screens.

Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied tyrosine kinase pathway frequently dysregulated in cancer.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY recruits EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway initiated by ligand binding and receptor tyrosine phosphorylation.

Experimental Workflow: Large-Scale Phosphoproteomics

The following diagram illustrates a typical workflow for a large-scale phosphoproteomics study.

exp_workflow A Cancer Cell Line Panel B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Phosphopeptide Enrichment (e.g., anti-pTyr antibodies) C->D E LC-MS/MS Analysis D->E F Data Processing & Analysis E->F G Cross-Validation & Biological Interpretation F->G

Caption: A generalized experimental workflow for phosphoproteomic analysis of cancer cell lines.

Logical Relationship: Cross-Validation of Phosphoproteomic Data

This diagram illustrates the concept of cross-validating phosphoproteomic data with other data types to derive meaningful biological insights.

logical_relationship cluster_data Data Integration cluster_validation Cross-Validation cluster_insights Biological Insights Phospho Phosphoproteomics Data (pTyr levels) Validation Correlative Analysis Phospho->Validation Genomic Genomic Data (Mutations, CNVs) Genomic->Validation Transcriptomic Transcriptomic Data (mRNA expression) Transcriptomic->Validation Drug Drug Sensitivity Data (IC50 values) Drug->Validation Insights Biomarker Discovery Therapeutic Target Identification Drug Resistance Mechanisms Validation->Insights

Caption: Logical flow for cross-validating phosphoproteomic data with other 'omics' datasets.

References

Comparative Analysis of 740 Y-P and Other Phosphopeptide Mimetics in PI3K Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental application of phosphoinositide 3-kinase (PI3K) activating phosphopeptide mimetics.

This guide provides a detailed comparative analysis of 740 Y-P, a well-characterized cell-permeable phosphopeptide mimetic, and other molecules designed to activate the PI3K signaling pathway. The activation of the PI3K pathway is a critical cellular process involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Phosphopeptide mimetics that can selectively activate this pathway are invaluable tools for research and potential therapeutic development.

Mechanism of Action: Mimicking Receptor Tyrosine Kinase Activation

Phosphopeptide mimetics like this compound are synthetic peptides designed to mimic the phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor receptor (PDGFR).[1] The core mechanism involves the binding of these mimetics to the Src homology 2 (SH2) domains of the p85 regulatory subunit of PI3K.[2][3] This interaction relieves the inhibitory constraints imposed by p85 on the p110 catalytic subunit, leading to the activation of PI3K's lipid kinase activity. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like AKT.[4]

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PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK p85_p110 PI3K (p85/p110) RTK->p85_p110 Activation (Phosphorylation) PIP2 PIP2 p85_p110->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Recruitment & Activation Phosphopeptide_Mimetic This compound / Other Phosphopeptide Mimetics Phosphopeptide_Mimetic->p85_p110 Binds to p85 SH2 domains (Activation) Downstream Downstream Effectors AKT->Downstream Phosphorylation Cell_Growth Cell Growth Downstream->Cell_Growth Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

PI3K Signaling Pathway Activation.

Comparative Performance of PI3K Activators

While this compound is a widely used phosphopeptide mimetic for PI3K activation, a direct comparison with other commercially available phosphopeptide mimetic activators is challenging due to a lack of such specific agents in the market. The research focus has predominantly been on PI3K inhibitors. However, scientific literature describes other phosphopeptide sequences derived from different receptor tyrosine kinases that can activate PI3K. Additionally, a novel small molecule allosteric activator, UCL-TRO-1938, has recently been identified.

ActivatorTypeTargetMechanism of ActionReported EC50/Effective ConcentrationKey Findings & References
This compound Phosphopeptide MimeticPI3K (p85 subunit)Binds to SH2 domains of p85, mimicking phosphorylated PDGFR.20 µM (in human melanoma MNT-1 cells)Potent, cell-permeable PI3K activator. Promotes neuronal cell survival and displays mitogenic activity.[2]
PDGFR-derived bis-phosphorylated phosphopeptide PhosphopeptidePI3K (p85 subunit)Contains two phosphorylated tyrosine residues (pY740 and pY751) from PDGFR, binds to p85 SH2 domains.Stimulates PI3K lipid kinase activity in vitro.Effectively stimulates the lipid kinase activity of the wild-type PI3K enzyme in biochemical assays.[1]
Insulin Receptor Substrate (IRS)-derived phosphopeptides PhosphopeptidePI3K (p85 subunit)Mimic phosphorylated YXXM motifs on IRS proteins, binding to p85 SH2 domains.Activates PI3K upon binding to the p85 subunit.IRS proteins are key mediators of insulin and IGF-1 signaling, activating the PI3K pathway.
UCL-TRO-1938 Small MoleculePI3KαAllosteric activator that enhances multiple steps of the PI3Kα catalytic cycle.~60 µM (in vitro lipid kinase assay)Selective for the PI3Kα isoform, provides cardioprotection and enhances nerve regeneration in rodent models.

Experimental Protocols

Accurate assessment of PI3K pathway activation is crucial for evaluating the efficacy of phosphopeptide mimetics. Below are detailed protocols for key experiments.

Western Blot Analysis of AKT Phosphorylation

This method is a common and reliable way to assess the activation of the PI3K pathway by measuring the phosphorylation of its key downstream effector, AKT, at Serine 473.

a. Cell Culture and Treatment:

  • Seed cells (e.g., NIH 3T3 or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.

  • Treat the cells with varying concentrations of the phosphopeptide mimetic (e.g., this compound at 10, 20, 50 µM) or a positive control (e.g., 100 nM insulin) for a specified time (e.g., 15-30 minutes).

b. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

c. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like GAPDH.

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Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Immunoblotting Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection PI3K_Activity_Assay_Workflow start Start: Cell Lysate ip Immunoprecipitation of PI3K (anti-p85) start->ip kinase_reaction In Vitro Kinase Reaction (with Activator, PIP2, [γ-³²P]ATP) ip->kinase_reaction lipid_extraction Lipid Extraction kinase_reaction->lipid_extraction tlc Thin-Layer Chromatography (TLC) lipid_extraction->tlc analysis Autoradiography & Quantification of ³²P-PIP3 tlc->analysis end End: PI3K Activity analysis->end

References

Validating the Downstream Effects of 740 Y-P on mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream effects of the synthetic peptide 740 Y-P on the mTOR signaling pathway. While this compound is recognized as a potent, cell-permeable activator of phosphoinositide 3-kinase (PI3K), a critical upstream regulator of mTOR, detailed and direct quantitative data on its specific impact on mTORC1 and mTORC2 signaling cascades is not extensively documented in publicly available literature.[1][2] This guide offers detailed experimental protocols and data presentation formats to enable researchers to systematically investigate and compare the efficacy of this compound against other mTOR pathway modulators.

Introduction to this compound and the mTOR Signaling Pathway

The this compound peptide is a phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the platelet-derived growth factor receptor (PDGFR). This allows it to bind to the SH2 domains of the p85 regulatory subunit of PI3K, thereby activating its catalytic activity.[2] The PI3K/Akt/mTOR axis is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism.[3] mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct complexes: mTORC1 and mTORC2.[4]

  • mTORC1 , sensitive to rapamycin, is a master regulator of protein synthesis, primarily through the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]

  • mTORC2 , generally insensitive to acute rapamycin treatment, is a key regulator of cell survival and cytoskeletal organization, partly through the phosphorylation of Akt at serine 473 (Ser473).[3][6]

Given that this compound activates PI3K, it is hypothesized to subsequently activate both mTORC1 and mTORC2. This guide provides the necessary tools to test this hypothesis and quantify the downstream effects.

Data Presentation: Comparative Analysis of mTOR Pathway Activation

To facilitate a clear comparison of the effects of this compound with other stimuli, such as insulin (a well-characterized activator of the PI3K/Akt/mTOR pathway), the following tables can be used to summarize quantitative data obtained from Western blot analysis. The data should be presented as fold change in phosphorylation relative to a vehicle control, normalized to the total protein levels.

Table 1: Effect of this compound and Insulin on mTORC1 Substrate Phosphorylation

TreatmentConcentrationp-S6K1 (Thr389) / Total S6K1 (Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change)
Vehicle Control-1.01.0
This compound1 µMDataData
This compound10 µMDataData
This compound50 µMDataData
Insulin100 nMDataData

Table 2: Effect of this compound and Insulin on mTORC2 Substrate Phosphorylation

TreatmentConcentrationp-Akt (Ser473) / Total Akt (Fold Change)p-Akt (Thr308) / Total Akt (Fold Change)
Vehicle Control-1.01.0
This compound1 µMDataData
This compound10 µMDataData
This compound50 µMDataData
Insulin100 nMDataData

Mandatory Visualizations

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mTOR_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 | Cell_Survival Cell Survival & Cytoskeletal Organization Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb TSC1_TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 p 4E_BP1 4E-BP1 mTORC1->4E_BP1 p Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.

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Western_Blot_Workflow Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-S6K1, anti-S6K1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

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Kinase_Assay_Workflow Immunoprecipitation 2. Immunoprecipitation (anti-Raptor for mTORC1) Washing 3. Washing of Immunocomplexes Immunoprecipitation->Washing Kinase_Reaction 4. In Vitro Kinase Reaction (Substrate + ATP) Washing->Kinase_Reaction Analysis 5. Analysis (Western Blot or Autoradiography) Kinase_Reaction->Analysis

Caption: Workflow for in vitro mTORC1 kinase assay.

Experimental Protocols

Western Blot Analysis for mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, HeLa, or a relevant cancer cell line) and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal mTOR activity.

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM), insulin (100 nM as a positive control), or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, p-Akt Ser473, p-Akt Thr308, Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal for each target.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

1. Cell Lysis and Immunoprecipitation:

  • Following cell treatment as described above, lyse the cells in CHAPS lysis buffer.[1]

  • Immunoprecipitate mTORC1 from the cell lysates using an anti-Raptor antibody coupled to protein A/G agarose beads.[1]

2. Washing:

  • Wash the immunoprecipitated mTORC1 complex several times with CHAPS lysis buffer and then with a kinase assay buffer to remove detergents and inhibitors.[1]

3. Kinase Reaction:

  • Resuspend the beads in a kinase reaction buffer containing a recombinant, inactive mTORC1 substrate (e.g., GST-S6K1 or 4E-BP1) and ATP.[7]

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

4. Analysis:

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. Alternatively, for a radioactive assay, use [γ-32P]ATP and detect the phosphorylated substrate by autoradiography.

Conclusion

This guide provides a robust framework for the systematic validation of the downstream effects of this compound on mTOR signaling. By employing the detailed experimental protocols and data presentation formats outlined, researchers can generate the necessary quantitative data to objectively compare the performance of this compound with other mTOR pathway activators. Such studies are crucial for advancing our understanding of this important signaling pathway and for the development of novel therapeutic strategies targeting mTOR.

References

A Comparative Guide to PI3K Pathway Activation: 740 Y-P vs. Genetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, cancer biology, and drug development, the targeted activation of the Phosphoinositide 3-kinase (PI3K) pathway is a critical experimental tool. The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1] This guide provides an objective comparison between two primary methods for activating this pathway in a laboratory setting: the use of the pharmacological activator 740 Y-P and the implementation of genetic modifications. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their experimental needs.

Mechanisms of PI3K Activation

This compound: A Pharmacological Approach

This compound is a cell-permeable phosphopeptide designed to mimic the action of an activated platelet-derived growth factor receptor (PDGFR).[2] It contains a phosphorylated tyrosine residue (Y) at position 740, which creates a binding site for the SH2 domains of the p85 regulatory subunit of PI3K.[3] By binding to p85, this compound relieves the inhibitory constraint that p85 exerts on the p110 catalytic subunit, leading to the activation of PI3K and the subsequent phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This activation is transient and dependent on the continued presence of the this compound peptide.

Genetic Methods: A Stable Approach

Genetic activation of the PI3K pathway typically involves the stable alteration of genes that regulate PI3K activity. The most common genetic methods include:

  • Activating Mutations in PIK3CA : The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Specific "hotspot" mutations, such as E545K in the helical domain and H1047R in the kinase domain, are frequently found in cancers.[1] These mutations disrupt the normal inhibitory interactions within the PI3K protein, leading to constitutive, growth factor-independent activation of its kinase activity.[4]

  • Loss-of-Function of PTEN : The PTEN gene encodes a phosphatase that is a critical negative regulator of the PI3K pathway.[5] PTEN dephosphorylates PIP3, converting it back to PIP2, thereby terminating the PI3K signal.[5] Genetic deletion or mutation of PTEN results in the accumulation of PIP3 and sustained activation of the PI3K pathway.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for this compound and genetic methods within the PI3K signaling cascade, as well as a generalized workflow for comparing these activation methods.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K (p85/p110) RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT recruits & activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation 740_YP This compound 740_YP->PI3K activates p85 subunit PIK3CA_mut PIK3CA activating mutation PIK3CA_mut->PI3K constitutively activates p110 PTEN_loss PTEN loss-of-function PTEN_loss->PTEN inactivates

Caption: PI3K signaling pathway activation points.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Wild-Type Cells Genetic_Mod Generate Isogenic Cell Lines (PIK3CA mutant or PTEN KO) Cell_Culture->Genetic_Mod 740YP_Treat Treat Wild-Type Cells with this compound Cell_Culture->740YP_Treat Control_Treat Vehicle Control Cell_Culture->Control_Treat Genetic_Culture Culture Genetically Modified Cells Genetic_Mod->Genetic_Culture Harvest Harvest Cells and Prepare Lysates 740YP_Treat->Harvest Control_Treat->Harvest Genetic_Culture->Harvest Western Western Blot for p-AKT, total AKT, etc. Harvest->Western Quantify Densitometry and Statistical Analysis Western->Quantify

References

Independent Verification of 740 Y-P: A Comparative Guide to PI3K Pathway Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the independent verification of published research findings is a cornerstone of scientific rigor. This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) activator, 740 Y-P, with other commonly used alternatives. The information presented is based on a synthesis of available experimental data to aid in the evaluation of these compounds for research applications.

Quantitative Comparison of PI3K Activators

The following table summarizes quantitative data on the activation of the PI3K/Akt signaling pathway by this compound and other activators. It is important to note that the data is compiled from various studies using different cell types and experimental conditions, which may influence the observed activity.

ActivatorTarget/MechanismCell TypeConcentrationTimeEffect on PI3K/Akt Pathway
This compound Cell-permeable phosphopeptide, binds to the p85 subunit of PI3K[1][2]Human melanoma MNT-1 cells20 µM24 hoursActivation of PI3K[3]
NIH 3T3 cells50 µg/ml2 hoursIncreased PI3K phosphorylation[2]
IGF-1 Activates the IGF-1 Receptor (a Receptor Tyrosine Kinase)PC12 cells10 nMNot specified3-6 fold increase in Akt phosphorylation[4]
Uveal melanoma cells100 ng/mL10-80 minTime-dependent increase in Akt phosphorylation[5]
Uveal melanoma cells0-100 ng/mL40 minDose-dependent increase in Akt phosphorylation[5]
Insulin Activates the Insulin Receptor (a Receptor Tyrosine Kinase)Human skeletal muscle0.025 U/kg (in vivo)2, 5, 15 min1.6 to 2.2-fold increase in PI3K activity[6]
Human skeletal muscle100 mU·m⁻²·min⁻¹ (in vivo)15, 60, 120 min2.7 to 8.0-fold increase in PI3K activity[6]
CHO/IR/IRS-1/HA-Akt cells100 nMVariousTime-dependent activation of PI3K and Akt[7]
fMLP Activates Formyl Peptide Receptors (GPCRs)Human neutrophils10⁻⁹ to 10⁻⁷ M90 secConcentration-dependent phosphorylation of p42/44 MAPK (ERK)[8]
dHL-60 cells1 µM1 minTransient stimulation of ERK phosphorylation, blocked by AKT inhibitor
LPA Activates Lysophosphatidic Acid Receptors (GPCRs)COS-7 cells10 µM15 minIncreased Akt kinase activity[9]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process of evaluation, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_activators PI3K Activators cluster_receptors Receptors cluster_downstream Downstream Signaling 740_YP This compound PI3K PI3K 740_YP->PI3K directly activates (binds p85) IGF1_Insulin IGF-1 / Insulin RTK Receptor Tyrosine Kinase (RTK) IGF1_Insulin->RTK binds fMLP_LPA fMLP / LPA GPCR G-Protein Coupled Receptor (GPCR) fMLP_LPA->GPCR binds RTK->PI3K activates GPCR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Cellular_Responses Cellular Responses (Survival, Growth, Proliferation) pAkt->Cellular_Responses regulates

PI3K/Akt Signaling Pathway Activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., NIH 3T3, PC12) Cell_Treatment Treat Cells with Activator (Time-course & Dose-response) Cell_Culture->Cell_Treatment Activator_Prep Prepare PI3K Activator (this compound, IGF-1, etc.) Activator_Prep->Cell_Treatment Lysate_Prep Cell Lysis & Protein Quantification Cell_Treatment->Lysate_Prep Viability_Assay Cell Viability Assay (e.g., CCK-8) Cell_Treatment->Viability_Assay Western_Blot Western Blot for p-Akt / Total Akt Lysate_Prep->Western_Blot Kinase_Assay In vitro PI3K Kinase Activity Assay Lysate_Prep->Kinase_Assay Quantification Densitometry & Statistical Analysis Western_Blot->Quantification Kinase_Assay->Quantification Viability_Assay->Quantification Comparison Compare Potency & Efficacy (EC50, Max Activation) Quantification->Comparison

References

Assessing Experimental Reproducibility: A Comparative Guide to PI3K Pathway Activation by 740 Y-P and IGF-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cell biology, consistent and reproducible activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for a vast array of cellular studies. This guide provides a comparative overview of two common methods for PI3K pathway activation: the synthetic phosphopeptide 740 Y-P and the natural ligand Insulin-like Growth Factor-1 (IGF-1). We will delve into their mechanisms, experimental considerations, and potential for reproducibility, supported by experimental data and detailed protocols.

Mechanism of Action and Experimental Overview

This compound is a cell-permeable phosphopeptide designed to directly activate PI3K. It mimics the phosphorylated tyrosine residue of a platelet-derived growth factor receptor (PDGFR) and binds with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K. This binding relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K and downstream signaling through Akt.

Insulin-like Growth Factor-1 (IGF-1) is a natural hormone that activates the PI3K pathway through its cognate receptor, the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase (RTK). Upon IGF-1 binding, the IGF-1R undergoes autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins. Phosphorylated IRS then recruits and activates PI3K, initiating the downstream signaling cascade.

The choice between these two activators often depends on the specific experimental goals. This compound offers a direct and specific method to activate PI3K, bypassing the need for receptor-ligand interaction. This can be advantageous in systems where the expression or function of upstream receptors is variable or unknown. Conversely, IGF-1 provides a more physiologically relevant model of PI3K activation, allowing for the study of the entire signaling cascade from the cell surface.

Comparative Analysis of Experimental Reproducibility

The reproducibility of experiments involving these activators can be influenced by several factors.

This compound:

  • Advantages: As a synthetic peptide, this compound offers high purity and batch-to-batch consistency. Its direct mechanism of action can lead to more predictable and less variable activation of PI3K, as it is independent of cell surface receptor expression levels and ligand-binding kinetics.

  • Disadvantages: Off-target effects, though generally considered minimal, should always be a consideration. The cell permeability of the peptide can also vary between cell types, potentially introducing variability.

IGF-1:

  • Advantages: IGF-1 is the endogenous ligand for the IGF-1R, making it a physiologically relevant activator for studying cellular processes in a more natural context.

  • Disadvantages: The cellular response to IGF-1 can be highly variable. This variability can stem from differences in IGF-1R expression levels, the presence of IGF-binding proteins (IGFBPs) that modulate IGF-1 availability, and crosstalk with other signaling pathways.[1][2] Studies have shown significant intra-individual and inter-assay variability in serum IGF-1 levels, highlighting the inherent biological fluctuations that can impact experimental reproducibility.[3][4]

Quantitative Data Summary

To illustrate the effects of these activators, the following table summarizes typical quantitative data obtained from Western blot analysis of Akt phosphorylation, a key downstream effector of PI3K. The data is presented as a fold change in phosphorylated Akt (p-Akt) relative to total Akt.

ActivatorCell TypeConcentrationStimulation TimeFold Change in p-Akt (Ser473)Reference
This compound Engineered Heart Tissue10 µg/mL8 days~1.5 - 2.0[5]
IGF-1 PC12 cells10 nM10 minSignificant increase[6]
IGF-1 A549 cellsNot SpecifiedTime-dependentTime-dependent increase[7]
IGF-1 MCF10A and MCF7 cells2.6 or 26 nM10-20 minVisible increase[8]

Note: This table provides a qualitative summary based on published data. Direct quantitative comparison of fold changes across different studies is challenging due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experiments. Below are generalized protocols for activating the PI3K pathway with this compound or IGF-1 and assessing Akt phosphorylation by Western blot.

Protocol 1: PI3K Pathway Activation with this compound and Western Blot Analysis

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and reach the desired confluency. b. Prior to treatment, serum-starve the cells for 4-24 hours to reduce basal PI3K activity. c. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). d. Treat the cells with the desired concentration of this compound (typically 10-50 µg/mL) for the specified duration (e.g., 30 minutes to several hours).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blot Analysis: a. Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer. b. Denature the samples by boiling for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9] g. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again as in step h. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. l. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

Protocol 2: PI3K Pathway Activation with IGF-1 and Western Blot Analysis

1. Cell Culture and Treatment: a. Follow the same initial cell culture and serum-starvation steps as in Protocol 1. b. Prepare a stock solution of IGF-1 in a suitable buffer (e.g., sterile water or PBS with a carrier protein like BSA). c. Treat the cells with the desired concentration of IGF-1 (typically 10-100 ng/mL) for the specified duration (e.g., 10-30 minutes).

2. Cell Lysis, Protein Quantification, and Western Blot Analysis: a. Follow steps 2, 3, and 4 from Protocol 1 to lyse the cells, quantify the protein, and perform the Western blot analysis for p-Akt and total Akt.

Visualizing the Signaling Pathways

To aid in understanding the mechanisms of PI3K activation, the following diagrams illustrate the signaling pathways for both this compound and IGF-1.

G cluster_740yp This compound Signaling 740_YP This compound p85 p85 (SH2) 740_YP->p85 Binds p110 p110 p85->p110 Relieves Inhibition PI3K_active Active PI3K p110->PI3K_active PIP2_1 PIP2 PI3K_active->PIP2_1 PIP3_1 PIP3 PIP2_1->PIP3_1 Phosphorylation Akt_1 Akt PIP3_1->Akt_1 pAkt_1 p-Akt Akt_1->pAkt_1 Phosphorylation Downstream_1 Downstream Signaling (Cell Survival, Growth) pAkt_1->Downstream_1

Caption: this compound directly activates PI3K by binding to the p85 subunit.

G cluster_igf1 IGF-1 Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds pIGF1R p-IGF-1R IGF1R->pIGF1R Autophosphorylation IRS IRS pIGF1R->IRS Recruits pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K (p85/p110) pIRS->PI3K Recruits & Activates PI3K_active_2 Active PI3K PI3K->PI3K_active_2 PIP2_2 PIP2 PI3K_active_2->PIP2_2 PIP3_2 PIP3 PIP2_2->PIP3_2 Phosphorylation Akt_2 Akt PIP3_2->Akt_2 pAkt_2 p-Akt Akt_2->pAkt_2 Phosphorylation Downstream_2 Downstream Signaling (Cell Survival, Growth) pAkt_2->Downstream_2

Caption: IGF-1 activates PI3K through a receptor tyrosine kinase cascade.

Conclusion

Both this compound and IGF-1 are valuable tools for activating the PI3K signaling pathway. The choice between them depends on the specific research question and the desired level of control over the activation mechanism. While this compound offers a more direct and potentially more reproducible method of activation, IGF-1 provides a more physiologically relevant context. For assessing the reproducibility of experiments, it is crucial to maintain consistent experimental conditions, including cell line passage number, serum starvation times, and reagent concentrations. By understanding the nuances of each activator and adhering to detailed protocols, researchers can enhance the reliability and comparability of their findings in the complex field of signal transduction.

References

Safety Operating Guide

Proper Disposal Procedures for 740 Y-P: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 740 Y-P, a cell-permeable phosphopeptide activator of PI 3-kinase. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

While specific disposal instructions for this compound are not extensively detailed in publicly available literature, general best practices for the disposal of synthetic peptides and laboratory chemical waste should be strictly followed. The following procedures are based on guidelines for similar chemical compounds and information typically found in Safety Data Sheets (SDS).

Immediate Safety and Handling

Before beginning any procedure, it is crucial to be familiar with the immediate safety and handling precautions for this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles.

  • Lab Coat: A lab coat or other appropriate protective clothing is mandatory.

In Case of Accidental Release or Spill:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover the spillage with a suitable absorbent material.

  • Collection: Sweep up the absorbed material and place it in an appropriate, sealed container for disposal.

  • Decontamination: Clean the spill site thoroughly.

  • Disposal: Hold all materials for appropriate disposal as chemical waste.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation to prevent incompatible materials from mixing.

Waste TypeDescriptionRecommended Container
Solid this compound Waste Unused or expired neat this compound powder.Sealed, clearly labeled chemical waste container.
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound.Puncture-resistant sharps container or a designated, labeled container for solid chemical waste.
Liquid Waste Solutions containing this compound (e.g., in water, DMSO, or cell culture media).Labeled, sealed, and chemically compatible waste container.
Contaminated PPE Gloves, disposable lab coats, etc.Designated hazardous waste bag or container.

Step-by-Step Disposal Procedures

Follow this procedural guidance for the disposal of waste generated from the use of this compound.

1. Solid Waste Disposal (Unused Reagent and Contaminated Materials):

  • Carefully collect any unused or waste this compound powder, ensuring not to create dust.
  • Place the solid waste into a designated, robust, and sealable container.
  • Collect all disposable labware that has come into contact with this compound (e.g., weighing boats, pipette tips) and place it in the same or a similarly labeled container.
  • Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.

2. Liquid Waste Disposal (Solutions containing this compound):

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically resistant waste container.
  • Do not mix with incompatible waste streams.
  • Ensure the container is tightly sealed when not in use to prevent evaporation or spills.
  • Label the container clearly with "Hazardous Waste," the full chemical name, the solvent system (e.g., "this compound in DMSO"), and an approximate concentration.

3. Decontamination of Non-Disposable Labware:

  • Glassware and other reusable equipment should be decontaminated.
  • Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinse as liquid chemical waste.
  • Follow with a thorough washing with an appropriate laboratory detergent and water.

4. Final Disposal:

  • Store all waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic while awaiting pickup.
  • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound or its containers in the general trash or down the sink.

Experimental Protocol Waste Management

For common experimental uses of this compound, such as in cell culture, the following specific waste management steps should be integrated into the experimental workflow.

Protocol: Cell Treatment with this compound

  • Preparation of Stock Solution: Any materials used to prepare the stock solution (e.g., microfuge tubes, pipette tips) should be disposed of as solid chemical waste.

  • Cell Culture Media: Media from cell cultures treated with this compound should be collected as liquid chemical waste. While concentrations may be low, it is best practice to avoid sink disposal.

  • Cell Lysates: Lysates from cells treated with this compound should also be collected as liquid chemical waste.

  • Post-Experiment Cleanup: All disposable plastics and other materials that have come into contact with the treated cells or media should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Liquid Solutions Liquid Solutions Liquid Waste Container Liquid Waste Container Liquid Solutions->Liquid Waste Container Contaminated PPE Contaminated PPE PPE Waste Container PPE Waste Container Contaminated PPE->PPE Waste Container Secure Storage Secure Storage Solid Waste Container->Secure Storage Liquid Waste Container->Secure Storage PPE Waste Container->Secure Storage EHS/Contractor Pickup EHS/Contractor Pickup Secure Storage->EHS/Contractor Pickup

Caption: Workflow for the proper disposal of this compound waste.

Navigating the Safe Handling of 740 Y-P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the PI3-kinase activator 740 Y-P, this guide provides essential safety and logistical information to ensure proper handling and disposal. The following procedures are based on available safety data for the compound.

While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to maintain a safe research environment.[1] This includes the use of personal protective equipment and proper disposal methods.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes standard laboratory attire and specific PPE as outlined below.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Handling Precautions:

  • Avoid inhalation of dust or aerosols. Work in a well-ventilated area, preferably with local exhaust ventilation.[1]

  • Avoid contact with eyes and skin.[1]

  • Wash hands thoroughly after handling.

  • Store the compound at -20°C, protected from light.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]

Spillage and Disposal Plan

Spill Containment: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. As this compound is not classified as hazardous, standard chemical waste disposal procedures are generally appropriate. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Weigh/Measure this compound Weigh/Measure this compound Prepare Workspace->Weigh/Measure this compound Proceed to handling Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Use in research Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After experiment completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow protocols Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.